molecular formula C9H10N2O2 B1391687 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 1176714-94-5

5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B1391687
CAS No.: 1176714-94-5
M. Wt: 178.19 g/mol
InChI Key: IZKPTNINVYYROO-UHFFFAOYSA-N
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Description

5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-5-9(12)11-8-6(10)3-2-4-7(8)13-5/h2-5H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKPTNINVYYROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(C=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one: A Scaffold of Biological Interest

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that offer both chemical tractability and significant biological activity. Among the myriad of heterocyclic systems, the 1,4-benzoxazin-3-one core has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological properties. This guide focuses on a specific, yet potentially pivotal, derivative: 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one . While detailed experimental data for this particular molecule remains sparse in publicly accessible literature, this document serves as a comprehensive technical guide by elucidating the established principles of the broader 1,4-benzoxazin-3-one class, thereby providing a robust framework for researchers seeking to synthesize, characterize, and evaluate this and related compounds.

Nomenclature and Structural Elucidation

The unequivocal identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Synonym: 5-Amino-3,4-dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine[1]

The core of this molecule is the bicyclic 1,4-benzoxazin-3-one system, which consists of a benzene ring fused to a 1,4-oxazine-3-one ring. The numbering of this heterocyclic system is crucial for the correct placement of substituents. In this case, an amino group (-NH₂) is located at position 5 of the benzene ring, and a methyl group (-CH₃) is situated at position 2 of the oxazine ring. The "(4H)" designation indicates the presence of a hydrogen atom on the nitrogen at position 4.

Chemical and Physical Properties

A summary of the fundamental physicochemical properties is presented in the table below. This information is critical for experimental design, including solvent selection for synthesis, purification, and biological assays.

PropertyValue
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
Appearance Grey to faint brown powder
Purity (Typical) ≥95%

The 1,4-Benzoxazin-3-one Scaffold: A Privileged Core in Medicinal Chemistry

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a cornerstone in the development of a wide array of biologically active molecules.[2] Its rigid, planar structure, combined with the presence of hydrogen bond donors and acceptors, makes it an ideal framework for interacting with biological targets. The versatility of this core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

Derivatives of this scaffold have been reported to exhibit a diverse range of activities, including:

  • Anti-inflammatory: Certain derivatives have shown the ability to modulate inflammatory pathways, for instance, by activating the Nrf2-HO-1 signaling pathway and reducing the production of pro-inflammatory cytokines.[2]

  • Neuroprotective: The scaffold is being explored for its potential in treating neurodegenerative diseases. Some derivatives have demonstrated activity against key targets in the central nervous system, such as dopamine and serotonin receptors.[2]

  • Antimicrobial and Antifungal: The benzoxazine core is a recurring motif in compounds designed to combat microbial and fungal infections.[3][4]

  • Anticancer: The planar nature of the benzoxazinone ring system has led to investigations into its potential as a DNA intercalating agent for cancer therapy.[3]

  • Antidiabetic and Antihypolipidemic: Research has also pointed towards the potential of these compounds in managing metabolic disorders.[3][4]

The presence of an amino group at the 5-position and a methyl group at the 2-position of the target molecule suggests a unique electronic and steric profile that could lead to novel biological activities within these established domains. The amino group, in particular, offers a handle for further chemical modification to explore structure-activity relationships (SAR).

Strategic Approaches to Synthesis

Classical Synthesis via 2-Aminophenols

A prevalent and reliable method for the synthesis of 1,4-benzoxazin-3-ones involves the reaction of a substituted 2-aminophenol with a 2-haloalkanoyl halide. For the target molecule, this would conceptually involve the following steps:

  • Starting Material: The synthesis would commence with a suitably substituted 2-aminophenol, in this case, a 2-amino-4-nitrophenol, where the nitro group can be later reduced to the desired amino group.

  • Acylation: The 2-aminophenol would be acylated with a 2-halopropionyl halide (e.g., 2-bromopropionyl bromide) to form an intermediate amide.

  • Intramolecular Cyclization: The intermediate amide would then undergo an intramolecular nucleophilic substitution, where the phenoxide attacks the carbon bearing the halogen, to form the 1,4-benzoxazin-3-one ring. This cyclization is typically promoted by a base.

  • Reduction: The final step would involve the reduction of the nitro group to an amino group, yielding the target compound.

Conceptual Synthetic Workflow

G A 2-Amino-4-nitrophenol C N-(2-hydroxy-5-nitrophenyl)-2-bromopropanamide A->C Acylation B 2-Bromopropionyl bromide B->C D 5-Nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one C->D Intramolecular Cyclization (Base-mediated) E 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one D->E Nitro Group Reduction

Caption: Conceptual workflow for the synthesis of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Synthesis via Smiles Rearrangement

An alternative and elegant approach to the 1,4-benzoxazin-3-one core is through a Smiles rearrangement. This intramolecular nucleophilic aromatic substitution reaction offers a powerful tool for the construction of this heterocyclic system. A general representation of this approach would involve:

  • Precursor Synthesis: A precursor molecule is synthesized, typically by reacting a primary amine with chloroacetyl chloride to form a 2-chloroacetamide. This intermediate is then reacted with a substituted phenol to form an ether linkage.

  • Smiles Rearrangement: The precursor undergoes an intramolecular rearrangement, usually in the presence of a base, to form the 1,4-benzoxazin-3-one ring.

Characterization and Analytical Methodologies

The unambiguous characterization of the synthesized 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a critical step to ensure its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at position 2 (likely a quartet coupled to the methyl protons), the methyl protons at position 2 (a doublet), the N-H proton of the amide, and the protons of the amino group. The chemical shifts and coupling constants will be indicative of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the lactam, the carbons of the aromatic ring, and the carbons of the methyl and methine groups.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amino and amide groups, the C=O stretching of the lactam, and the C-O-C stretching of the ether linkage.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound by providing a highly accurate mass-to-charge ratio of the molecular ion.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing the purity of the final compound and for monitoring the progress of the synthesis. A reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid or formic acid) would likely provide good separation.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique for monitoring reaction progress and for preliminary purity assessment.

Biological Evaluation: A Roadmap

Given the known biological activities of the 1,4-benzoxazin-3-one scaffold, a systematic biological evaluation of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one is warranted. The following workflow outlines a logical progression for screening and characterizing its potential pharmacological effects.

Biological Evaluation Workflow

G A Initial Cytotoxicity Assessment B Primary Screening in Relevant Assays (e.g., anti-inflammatory, antimicrobial) A->B C Hit Identification B->C D Dose-Response Studies (IC50/EC50 Determination) C->D E Mechanism of Action Studies D->E F In Vivo Efficacy and Safety Studies E->F

Caption: A streamlined workflow for the biological evaluation of the target compound.

Future Perspectives and Conclusion

5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one represents an intriguing yet underexplored molecule within the medicinally significant class of 1,4-benzoxazin-3-ones. While specific experimental data for this compound is not widely published, the well-established chemistry and pharmacology of its parent scaffold provide a solid foundation for its synthesis, characterization, and biological evaluation.

This technical guide has outlined the key structural features, nomenclature, and potential biological significance of this compound. Furthermore, it has provided a strategic overview of viable synthetic routes and a comprehensive plan for its analytical and biological characterization. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the therapeutic potential of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one and its derivatives, ultimately contributing to the development of new and effective therapeutic agents.

References

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central. [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][5]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central. [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

An In-depth Technical Guide to the Postulated Mechanism of Action of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary: The compound 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one belongs to a class of heterocyclic molecules centered on the 2H-1,4-benzoxazin-3(4H)-one scaffold. While direct experimental elucidation of the mechanism of action for this specific substituted compound is not available in current scientific literature, the extensive research into its core structure provides a strong foundation for postulating its potential biological activities. This guide synthesizes the known mechanisms of action of analogous compounds, offering a predictive framework for its neuropharmacological, anti-inflammatory, and anticancer potential. Furthermore, we provide robust, detailed experimental protocols to systematically investigate these hypotheses and determine the definitive mechanism of action for this compound of interest.

The 2H-1,4-Benzoxazin-3(4H)-one Scaffold: A Privileged Core in Medicinal Chemistry

The 2H-1,4-benzoxazin-3(4H)-one nucleus is recognized as a "privileged scaffold" in drug discovery.[1] This designation is attributed to its ability to serve as a versatile template for designing ligands that can interact with a wide range of biological targets, leading to diverse pharmacological activities.[2] Derivatives of this core structure have been investigated for their utility in treating a spectrum of diseases, including psychiatric disorders, neurodegenerative diseases, cancer, and microbial infections.[3][4][5] The rigid, planar nature of the bicyclic system is a key feature, often facilitating interactions with enzyme active sites or intercalation with DNA.[6]

The subject of this guide, 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, incorporates two key substitutions on this core:

  • A 2-methyl group: This substitution on the heterocyclic ring introduces a chiral center and can influence the compound's conformation and steric interactions with target proteins.

  • A 5-amino group: The addition of an amino group to the benzene ring significantly alters the electronic properties of the aromatic system and provides a site for hydrogen bonding, which can be critical for target recognition and binding affinity.

This guide will now explore the most prominent mechanisms of action associated with the benzoxazinone scaffold and hypothesize how these specific substitutions might modulate them.

Postulated Mechanisms of Action Based on Analog Research

Neuropharmacological Activity: Modulation of Central Nervous System Receptors

A significant body of research points to the interaction of 2H-1,4-benzoxazin-3(4H)-one derivatives with key neurotransmitter systems.

  • Dopamine and Serotonin Receptor Antagonism: Certain analogs act as potent antagonists of dopamine D2 receptors and serotonin 5-HT1A and 5-HT2A receptors.[3] This multi-target profile is a hallmark of several atypical antipsychotic drugs. Another derivative has been identified as a potent dopamine D2 receptor antagonist with high activity in inhibiting serotonin reuptake, suggesting potential for treating depression.[3]

  • Acetylcholinesterase (AChE) Inhibition: In the context of neurodegenerative diseases like Alzheimer's, non-competitive inhibition of human acetylcholinesterase (hAChE) has been reported for derivatives of the benzoxazinone scaffold.[3]

Hypothetical Influence of Substituents: The 5-amino group, being an electron-donating group, could enhance the aromatic system's interaction with receptor sites that favor electron-rich ligands. It could also act as a crucial hydrogen bond donor, potentially increasing binding affinity within the target's active site. The 2-methyl group's steric bulk will influence the molecule's fit into the binding pocket and may confer selectivity for certain receptor subtypes.

Anti-Inflammatory Action: Activation of the Nrf2-HO-1 Pathway

In the context of neuroinflammation, a critical factor in many neurodegenerative diseases, derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated potent anti-inflammatory effects in microglial cells.[3]

The proposed mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[3] Under inflammatory conditions (e.g., stimulation by lipopolysaccharide - LPS), microglia produce excessive reactive oxygen species (ROS). These benzoxazinone derivatives have been shown to significantly activate the Nrf2-HO-1 pathway, which upregulates the expression of antioxidant enzymes, thereby reducing ROS production and downregulating pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[3][7] Molecular docking studies suggest these compounds may interact with binding sites related to Nrf2, preventing its degradation by Keap1.[3]

Hypothetical Influence of Substituents: The 5-amino group's ability to participate in hydrogen bonding could be key to interacting with Keap1 or other proteins in the Nrf2 pathway. Its electronic properties may also influence the molecule's redox potential, which can be a factor in activating the Nrf2 response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (LPS) ROS ↑ Reactive Oxygen Species (ROS) LPS->ROS Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation ARE Antioxidant Response Element (ARE) Nrf2_free->ARE Translocation Benzoxazinone 5-Amino-2-methyl-2H- 1,4-benzoxazin-3(4H)-one (Postulated) Benzoxazinone->Keap1_Nrf2 Inhibits Keap1 binding, stabilizes Nrf2 HO1 HO-1 Gene ARE->HO1 Binds to Antioxidant_Proteins ↑ Antioxidant Proteins (e.g., HO-1) HO1->Antioxidant_Proteins Transcription Antioxidant_Proteins->ROS Neutralizes Inflammation_down ↓ Pro-inflammatory Cytokines Antioxidant_Proteins->Inflammation_down Leads to

Caption: Postulated activation of the Nrf2-HO-1 pathway.

Anticancer Activity: DNA Damage and Kinase Inhibition

The rigid, planar structure of the benzoxazinone core has led to its investigation as an anticancer agent.

  • Induction of DNA Damage: Studies on 1,2,3-triazole-linked 2H-1,4-benzoxazin-3(4H)-one derivatives suggest a mechanism involving the induction of DNA damage in tumor cells.[6] This is evidenced by the upregulation of DNA damage markers like γ-H2AX. The planarity of the molecule is thought to facilitate intercalation with DNA, triggering apoptotic pathways.[6]

  • Enzyme Inhibition: Other derivatives have been shown to inhibit key signaling proteins in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/mTOR pathway.[6][8]

Hypothetical Influence of Substituents: The 5-amino group could play a significant role in DNA intercalation through hydrogen bonding with base pairs. In the context of kinase inhibition, this group could form critical hydrogen bonds with hinge region residues in the ATP-binding pocket of enzymes like EGFR. The 2-methyl group would influence the orientation and fit within these binding sites.

Proposed Experimental Workflows for Mechanistic Elucidation

Given the absence of direct data, a systematic approach is required to determine the mechanism of action of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one. The following workflows provide a comprehensive strategy.

Workflow for Initial Target Identification

This phase aims to broadly screen for potential biological targets.

Target_Identification_Workflow start Start: Compound Synthesized & Characterized in_silico In Silico Screening (Target Prediction, Docking) start->in_silico phenotypic Phenotypic Screening (e.g., NCI-60 Cell Line Panel) start->phenotypic broad_binding Broad Target Binding Assay (e.g., Eurofins SafetyScreen44™) start->broad_binding data_analysis Data Analysis & Hypothesis Generation in_silico->data_analysis phenotypic->data_analysis broad_binding->data_analysis end Putative Target(s) Identified data_analysis->end

Caption: Workflow for initial biological target identification.

Step-by-Step Protocol: In Silico Screening

  • Compound Preparation: Generate a 3D structure of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one and perform energy minimization using computational chemistry software (e.g., Schrödinger Maestro, MOE).

  • Target Prediction: Submit the structure to web-based prediction tools like SwissTargetPrediction or SuperPred to generate a list of potential protein targets based on chemical similarity to known ligands.

  • Molecular Docking:

    • Select high-priority potential targets identified in the previous step (e.g., dopamine receptors, AChE, Keap1, EGFR).

    • Obtain crystal structures of these targets from the Protein Data Bank (PDB).

    • Prepare the protein structures by adding hydrogens, removing water molecules, and defining the binding pocket.

    • Perform molecular docking using software like AutoDock Vina or Glide to predict the binding pose and affinity of the compound to each target.

  • Analysis: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to prioritize targets for experimental validation.

Workflow for In Vitro Target Validation and Pathway Analysis

Once putative targets are identified, this workflow confirms the interaction and explores the downstream cellular consequences.

Step-by-Step Protocol: Nrf2 Pathway Activation Assay

This protocol is based on the strong evidence for this mechanism in parent compounds.

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Seed cells in 6-well plates.

    • Pre-treat cells with varying concentrations of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (e.g., 1, 5, 10, 25 µM) for 2 hours.

    • Induce inflammation by adding LPS (1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.

  • RNA Isolation and qPCR:

    • Lyse the cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative PCR (qPCR) using primers for Nrf2, HO-1, IL-1β, IL-6, and TNF-α. Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Protein Analysis (Western Blot):

    • Lyse a parallel set of treated cells in RIPA buffer with protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against Nrf2, HO-1, and β-actin (loading control).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

  • Data Analysis: Quantify band intensities for Western blots and calculate relative gene expression using the ΔΔCt method for qPCR. Perform statistical analysis (e.g., ANOVA) to determine significance.

Quantitative Data Summary of Analog Activities

To provide context for potential efficacy, the following table summarizes reported activities of related 2H-1,4-benzoxazin-3(4H)-one derivatives.

Compound/Derivative ClassTarget/AssayReported ActivityReference
Triazole-modified derivativesAnti-inflammatory (LPS-induced BV-2 cells)Reduction of NO, IL-1β, IL-6, TNF-α[3]
Compound 7d (Claudio et al.)human Acetylcholinesterase (hAChE)Ki = 20.2 ± 0.9 μM[3]
Compound 3 (Jiang et al.)Dopamine D2, 5-HT1A, 5-HT2A receptorsStrong antagonist activity[3]
Compound 45c (Smid et al.)Dopamine D2 receptor / Serotonin reuptakePotent D2 antagonist, high reuptake inhibition[3]
Triazole-linked derivativesAnticancer (Huh-7 liver cancer cells)IC50 = 19.05 μM (compound c18)[6]
Amide hybrid (12g)EGFR inhibitionIC50 = 0.46 μM[6]

Conclusion and Future Directions

While the precise mechanism of action for 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one remains to be experimentally defined, the rich pharmacology of its parent scaffold provides a compelling and rational basis for targeted investigation. The evidence strongly suggests that its biological activity is likely to manifest in the domains of neuropharmacology, anti-inflammation, and oncology. The amino and methyl substitutions are poised to significantly modulate the potency and selectivity of these effects compared to previously studied analogs.

The experimental workflows detailed in this guide offer a clear and logical path forward for researchers. A systematic approach, beginning with broad screening and progressing to specific in vitro and cellular assays, will be crucial in unveiling the core mechanism of this promising compound. Such studies will not only illuminate its therapeutic potential but also contribute valuable structure-activity relationship data to the broader field of medicinal chemistry.

References

  • Hou, X., Mao, L., Zhang, H., Wang, L., He, B., Guo, J., & Wang, J. (2025). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Pharmacology, 15, 1509520. [Link]

  • Hou, X., Mao, L., Zhang, H., Wang, L., He, B., Guo, J., & Wang, J. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology, 15, 1509520. [Link]

  • Jadhav, S. D., & Gaikwad, N. D. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 28(13), 5087. [Link]

  • Li, Y., Wang, J., Zhang, H., Wang, L., He, B., Guo, J., & Wang, J. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][6][8]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Pharmaceuticals, 18(1), 1. [Link]

  • Kumar, R., & Singh, P. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Pharmaceutical Negative Results, 14(3), 3456-3463. [Link]

  • ResearchGate. (2025). The 2H-1,4-Benzoxazin-3(4H)-one derivatives downregulated the mRNA levels of pro-inflammatory cytokines... [Image]. Retrieved from ResearchGate. [Link]

  • Sebbar, N. K., El Messaoudi, M., Essassi, E. M., Zerzouf, A., Talbaoui, A., Bakri, Y., ... & Ammari, L. E. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[6][8]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3045. [Link]

  • Shaker, R. M. (2025). Synthesis of Substituted 4-(3-Alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines and 4-(1H-Benzimidazol-2-ylmethyl). Journal of the Chinese Chemical Society, 72(8), 1-10. [Link]

  • Smid, P., et al. (2009). 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors--part II. Bioorganic & Medicinal Chemistry Letters, 19(8), 2275-2279. [Link]

  • Tighadouini, S., et al. (2016). Synthesis and anti-inflammatory activity of substituted 2H-1,4-pyridoxazin-3(4H)-one derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 834-840. [Link]

  • Vasanth, K., et al. (2025). Exploration of Novel Therapeutic Benzoxazines as Anti- Breast Cancer Agents: DFT Computations and In Silico Predictions. Letters in Applied NanoBioScience, 14(3), 172-197. [Link]

Sources

An In-Depth Technical Guide to 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one: Synthesis, Analogs, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, its derivatives, and analogs. We delve into established and innovative synthetic strategies, detailed experimental protocols, and the molecular mechanisms underpinning their diverse pharmacological effects, including anti-inflammatory, anticancer, and antifungal properties. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the structure-activity relationships and future therapeutic potential of this versatile chemical class.

Introduction to the 1,4-Benzoxazin-3-one Scaffold
1.1. Core Structure and Chemical Properties

The foundational molecule, 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, is a nitrogen and oxygen-containing heterocyclic compound.[1] Its structure features a benzene ring fused to an oxazine ring, creating a rigid, bicyclic system that serves as an excellent platform for chemical modification.

Key Chemical Properties:

  • Molecular Formula: C₉H₁₀N₂O₂[2]

  • Molecular Weight: 178.19 g/mol [2]

  • Synonyms: 5-Amino-3,4-dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine[2]

  • Appearance: Typically a grey to faint brown powder[2]

The presence of the amino group at the 5-position, the methyl group at the 2-position, and the lactam functionality provide multiple reactive sites for synthetic elaboration, enabling the creation of diverse chemical libraries.

1.2. A Privileged Scaffold in Medicinal Chemistry

Benzoxazinone derivatives are recognized for their wide spectrum of biological activities and relatively low toxicity.[1] This has led to their investigation in numerous therapeutic areas. Molecules built upon this core have demonstrated potent anticancer, anti-inflammatory, antimicrobial, antiviral, antidiabetic, and neuroprotective effects.[3][4] Their ability to interact with a variety of biological targets, from enzymes like tyrosine kinases to complex structures like DNA G-quadruplexes, underscores their versatility and importance as lead structures in modern drug discovery.[5][6]

Synthetic Strategies and Derivatization

The synthesis of 1,4-benzoxazin-3-one derivatives can be approached through several reliable routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

2.1. Foundational Synthesis of the 2H-1,4-Benzoxazin-3(4H)-one Core

A classical and widely adopted method for constructing the benzoxazinone core involves the condensation of a substituted 2-aminophenol with an α-halo ester, such as ethyl chloroacetate, or with chloroacetic acid itself.[7] This reaction efficiently forms the central heterocyclic ring system. An alternative powerful strategy begins with anthranilic acids, which can be treated with aroyl chlorides to yield the desired benzoxazinone structure.[3] These foundational methods provide robust access to the core scaffold, which can then be further functionalized.

cluster_0 Classical Synthesis of the 1,4-Benzoxazin-3-one Core 2-Aminophenol 2-Aminophenol Core_Product 2H-1,4-benzoxazin-3(4H)-one 2-Aminophenol->Core_Product Condensation Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Core_Product

Caption: General synthetic route to the 1,4-benzoxazin-3-one core.

2.2. Key Derivatization Strategies for Enhanced Bioactivity

The therapeutic potential of the benzoxazinone scaffold is unlocked through strategic derivatization. By modifying the core at specific positions, chemists can fine-tune the molecule's pharmacological profile, improve its potency, and enhance its selectivity for a given biological target.

  • Introduction of Acylhydrazone Moieties: A particularly successful strategy for developing potent antifungal agents involves incorporating an acylhydrazone functional group. This is typically achieved by first alkylating the nitrogen at the 4-position with an ester-containing group (e.g., ethyl chloroacetate), followed by reaction with hydrazine hydrate to form a hydrazide intermediate. This intermediate is then condensed with various aromatic aldehydes to yield the final acylhydrazone derivatives.[8][9] This approach has led to compounds with superior efficacy against plant pathogenic fungi compared to commercial standards.[8][9]

  • "Click Chemistry" for Triazole-Linked Analogs: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an exceptionally efficient method for linking the benzoxazinone core to other heterocyclic systems, such as 1,2,3-triazoles.[4] This is accomplished by first introducing either an alkyne or an azide handle onto the benzoxazinone scaffold, which is then "clicked" with a complementary reaction partner. This modular approach has been used to synthesize derivatives with potent anti-inflammatory and anticancer activities.[10][11]

2.3. Detailed Experimental Protocol: Synthesis of a 7-(1,2,3-Triazol-1-yl)-2H-1,4-benzoxazin-3(4H)-one Derivative

This protocol describes a representative synthesis using a "click chemistry" approach, designed to be self-validating through clear steps and characterization checkpoints.

cluster_workflow Experimental Workflow Start Start: 7-Azido-2H-1,4-benzoxazin-3(4H)-one Step1 Step 1: Reaction Setup Dissolve azide and terminal alkyne in t-BuOH/H2O. Start->Step1 Step2 Step 2: Catalysis Add Sodium Ascorbate, then CuSO4·5H2O. Step1->Step2 Step3 Step 3: Reaction Stir at room temperature for 12-24h. Step2->Step3 Step4 Step 4: Monitoring Monitor by TLC until starting material is consumed. Step3->Step4 Step5 Step 5: Workup Filter precipitate, wash with water and ether. Step4->Step5 End End: Purified triazole product Step5->End

Caption: Workflow for synthesizing a triazole-linked benzoxazinone.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the 7-azido-2H-1,4-benzoxazin-3(4H)-one starting material and 1.1 equivalents of the desired terminal alkyne in a 1:1 mixture of tert-butanol and water. Stir the mixture until all solids are dissolved.

  • Catalyst Addition: To the stirring solution, add sodium ascorbate (0.2 equivalents) followed by a catalytic amount of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equivalents). The causality here is critical: the ascorbate acts as a reducing agent to generate the active Cu(I) species in situ, which is the true catalyst for the cycloaddition.

  • Reaction Progression: Allow the reaction to stir vigorously at room temperature. The reaction is typically complete within 12 to 24 hours. A color change or formation of a precipitate often indicates product formation.

  • Self-Validation via Monitoring: The progress of the reaction must be monitored by Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside the starting materials. The disappearance of the starting azide spot and the appearance of a new, distinct product spot validates that the reaction is proceeding as expected.

  • Isolation and Purification: Once the reaction is complete, the resulting precipitate is collected by vacuum filtration. The solid is washed sequentially with water and cold diethyl ether to remove residual salts and unreacted alkyne.

  • Characterization: The final product's identity and purity are confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to ensure the successful formation of the 1,2,3-triazole ring.

Key Biological Activities and Mechanisms of Action

Derivatives of the 5-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one scaffold have been shown to modulate several key biological pathways implicated in human disease.

3.1. Anti-inflammatory and Neuroprotective Properties

A significant area of research has focused on the anti-inflammatory potential of these compounds, particularly in the context of neuroinflammation, which is a key factor in neurodegenerative diseases.[10]

  • Mechanism of Action: Certain triazole-modified derivatives have been shown to significantly activate the Nrf2-HO-1 signaling pathway.[1][10] Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). By activating this pathway, the compounds reduce levels of reactive oxygen species (ROS) induced by inflammatory stimuli like lipopolysaccharide (LPS).[10] This reduction in oxidative stress alleviates microglial inflammation.[1][10] Furthermore, these compounds can downregulate the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6, IL-1β), directly suppressing the inflammatory cascade.[10]

cluster_pathway Nrf2-HO-1 Anti-inflammatory Pathway LPS Inflammatory Stimulus (e.g., LPS) ROS Increased ROS (Oxidative Stress) LPS->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Inflammation Inflammation (TNF-α, IL-6) ROS->Inflammation Benzoxazinone Benzoxazinone Derivative Benzoxazinone->Keap1_Nrf2 Inhibits Interaction Nrf2 Nrf2 (Free) Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) HO1 HO-1 Gene Expression ARE->HO1 Activation HO1->ROS Inhibition HO1->Inflammation Suppression

Sources

The Elusive Structure-Activity Relationship of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one: Acknowledging a Research Frontier

Author: BenchChem Technical Support Team. Date: February 2026

To our valued researchers, scientists, and drug development professionals,

In the spirit of scientific integrity and transparency, this document addresses the current landscape of knowledge surrounding the structure-activity relationship (SAR) of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one. Despite a comprehensive search of the scientific literature, a detailed and specific SAR profile for this particular chemical entity and its derivatives remains largely uncharted territory. The current body of research focuses more broadly on the 2H-1,4-benzoxazin-3(4H)-one scaffold, offering valuable but generalized insights into its pharmacological potential.

This guide, therefore, serves a dual purpose: to summarize the existing knowledge on the broader benzoxazinone class as a foundation for future inquiry and to candidly highlight the specific knowledge gaps concerning the 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one core. We believe that acknowledging what is unknown is as crucial as disseminating what is known, thereby paving the way for targeted and impactful future research.

The 2H-1,4-Benzoxazin-3(4H)-one Scaffold: A Pharmacophore of Diverse Biological Promise

The 2H-1,4-benzoxazin-3(4H)-one ring system is a recognized "privileged scaffold" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1] This versatility suggests that the core structure provides a favorable framework for interacting with various biological targets.

Key Therapeutic Areas for Benzoxazinone Derivatives:
  • Neurodegenerative and Psychiatric Disorders: Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have shown potential in the treatment of complex neuropsychiatric conditions by exhibiting strong activity at dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[2] Furthermore, some analogues have been identified as non-competitive inhibitors of human acetylcholinesterase (hAChE), suggesting a potential therapeutic avenue for Alzheimer's disease.[2]

  • Anti-inflammatory Activity: The benzoxazinone core has been explored for its anti-inflammatory properties. Certain derivatives have been shown to alleviate microglial inflammation by activating the Nrf2-HO-1 signaling pathway and reducing the production of reactive oxygen species (ROS).[2]

  • Anticancer Potential: Recent studies have investigated 2H-1,4-benzoxazin-3(4H)-one derivatives for their anti-tumor effects. A noteworthy mechanism of action involves the induction of DNA damage in cancer cells, leading to apoptosis.[3] The rigid, planar structure of these compounds is believed to facilitate this activity.[3]

  • Antimicrobial and Other Activities: The broader class of benzoxazines and their derivatives have demonstrated a spectrum of other biological effects, including antimicrobial, antifungal, antidiabetic, and antioxidant properties.[4][5]

The Knowledge Gap: Specific SAR of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

While the general pharmacological profile of the benzoxazinone scaffold is encouraging, a detailed understanding of how specific substitutions on the 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one core influence biological activity is conspicuously absent from the current literature. To construct a robust SAR model, systematic modifications at key positions are required, followed by rigorous biological evaluation.

Key Unanswered Questions for Future Research:

  • The Role of the 5-Amino Group: How do modifications of the 5-amino group (e.g., acylation, alkylation, arylation) impact potency and selectivity across different biological targets? Does this group act as a crucial hydrogen bond donor or acceptor in receptor binding?

  • The Influence of the 2-Methyl Group: What is the significance of the methyl group at the C2 position? Would larger or smaller alkyl groups, or even cyclic substituents, enhance or diminish activity? Does this group play a role in metabolic stability or receptor interaction?

  • Substitution on the Benzene Ring: How do various substituents at other positions on the benzene ring modulate the electronic and steric properties of the molecule, and how does this translate to biological activity?

  • Mechanism of Action: While general mechanisms have been proposed for the broader class, the specific molecular targets of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one and its derivatives are yet to be elucidated.

A Call to Action: Charting the Unexplored SAR Landscape

The absence of a detailed SAR for 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one represents a significant opportunity for the medicinal chemistry community. We propose the following strategic approach to systematically explore this promising chemical space.

Proposed Research Workflow:

SAR_Workflow cluster_synthesis Synthesis of Analog Library cluster_screening Biological Screening cluster_analysis Data Analysis and SAR Elucidation Start 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one Mod_5_Amino Modification of 5-Amino Group Start->Mod_5_Amino Mod_2_Methyl Modification of 2-Methyl Group Start->Mod_2_Methyl Mod_Ring Benzene Ring Substitution Start->Mod_Ring Screening High-Throughput Screening (e.g., Kinase, GPCR panels) Mod_5_Amino->Screening Mod_2_Methyl->Screening Mod_Ring->Screening Cell_based Cell-based Assays (e.g., Anti-inflammatory, Anticancer) Screening->Cell_based SAR_Table Quantitative Data Table (IC50/EC50 values) Cell_based->SAR_Table QSAR QSAR Modeling SAR_Table->QSAR SAR_Insights SAR Insights and Lead Optimization QSAR->SAR_Insights

Caption: Proposed workflow for elucidating the SAR of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

General Synthetic Strategies for the 2H-1,4-Benzoxazin-3(4H)-one Core

For the synthesis of a diverse library of analogs, modern synthetic methodologies such as copper-catalyzed decarboxylative coupling or palladium-catalyzed carbonylation could be employed.[6]

Conclusion

The 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one scaffold stands as a promising, yet largely unexplored, starting point for the development of novel therapeutics. The diverse biological activities of the broader benzoxazinone class provide a strong rationale for a focused investigation into this specific derivative. It is our hope that by clearly defining the current boundaries of knowledge, this guide will inspire and facilitate the targeted research necessary to unlock the full therapeutic potential of this intriguing molecule. We encourage the scientific community to embrace this research challenge, and we eagerly anticipate the future discoveries that will undoubtedly emerge from the systematic exploration of this chemical space.

References

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Design, synthesis, and anti- inflammatory activity of 2H-1,4- benzoxazin-3(4H) - Semantic Scholar. (2025, January 20). Retrieved February 3, 2026, from [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025, January 20). PubMed Central. Retrieved February 3, 2026, from [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved February 3, 2026, from [Link]

  • Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. (2024, June 29). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][7]-Benzoxazin-3-one and Their Inhibitory Effe - Semantic Scholar. (2024, June 28). Retrieved February 3, 2026, from [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][7]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024, June 28). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025, April 7). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

Sources

An In-Depth Technical Guide to 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, with a particular focus on its synthetic pathways. While the specific discovery and detailed historical account of this particular molecule are not extensively documented in readily available literature, this guide elucidates its chemical lineage within the broader and well-established class of 2H-1,4-benzoxazin-3(4H)-ones. The 2H-1,4-benzoxazin-3(4H)-one scaffold is a significant pharmacophore due to its presence in a wide array of biologically active compounds.[1] This guide will delve into the foundational synthesis of the core benzoxazinone structure and then propose a scientifically sound, multi-step synthetic route to 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, based on established chemical principles and analogous reactions. Detailed experimental protocols, reaction mechanisms, and data presentation are included to provide a practical resource for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the 2H-1,4-Benzoxazin-3(4H)-one Core

The 2H-1,4-benzoxazin-3(4H)-one ring system is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities and its presence in both natural and synthetic compounds.[1] Derivatives of this core structure have demonstrated a wide range of pharmacological properties, making them attractive candidates for drug discovery programs.[2] The inherent structural features of the benzoxazinone core, including its rigid, bicyclic nature and the presence of both hydrogen bond donor and acceptor sites, allow for diverse interactions with biological targets.

The importance of this scaffold is underscored by the numerous studies exploring its potential in various therapeutic areas. For instance, derivatives have been investigated for their anti-inflammatory, antimicrobial, and central nervous system activities.[2] The versatility of the benzoxazinone ring allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. This adaptability has made the 2H-1,4-benzoxazin-3(4H)-one framework a cornerstone for the development of novel therapeutic agents.

Historical Context and Discovery

A direct historical account detailing the first synthesis or "discovery" of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one is not prominently featured in the scientific literature. However, the history of this compound is intrinsically linked to the broader exploration of the 2H-1,4-benzoxazin-3(4H)-one scaffold.

The synthesis of the parent 2H-1,4-benzoxazin-3(4H)-one structure has been known for many decades, with early methods involving the reaction of 2-aminophenols with α-haloacyl halides.[3] This foundational chemistry paved the way for the synthesis of a vast library of derivatives.

The development of synthetic routes to substituted benzoxazinones has been driven by the quest for new pharmaceuticals. The introduction of various functional groups onto the aromatic ring and the heterocyclic portion of the molecule has been a key strategy in modulating biological activity. It is within this context of ongoing research and development in medicinal chemistry that the synthesis of derivatives such as 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one would have been pursued, likely as part of a larger effort to explore the structure-activity relationships of this important class of compounds.

Proposed Synthetic Pathway

Given the absence of a direct, documented synthesis of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, this guide proposes a logical and feasible multi-step synthetic pathway. This route is based on well-established and analogous reactions reported in the literature for the synthesis of related benzoxazinone derivatives. The proposed synthesis starts from a commercially available, appropriately substituted precursor, 2-amino-3-nitrophenol.

The overall synthetic strategy involves three key stages:

  • O-Alkylation of 2-amino-3-nitrophenol with a lactate-derived electrophile to introduce the precursor for the 2-methyl group and the carbonyl of the lactam ring.

  • Reductive Cyclization to simultaneously reduce the nitro group and form the 1,4-benzoxazin-3-one ring system.

  • Final Reduction of the remaining nitro group to afford the target 5-amino derivative.

An alternative and potentially more efficient approach involves a two-step process of O-alkylation of a protected 2-aminophenol followed by a reductive cyclization. A promising route, based on the work of Kwiecień et al., involves the O-alkylation of a 2-nitrophenol with a methyl 2-bromoalkanoate, followed by a "green" catalytic reductive cyclization of the resulting 2-nitro ester intermediate.[4] This methodology provides a strong foundation for the proposed synthesis of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Below is a detailed, step-by-step experimental protocol for the proposed synthesis.

Experimental Protocols

Synthesis of 5-Nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one (3)

Step 1: Synthesis of methyl 2-((2-amino-6-nitrophenyl)oxy)propanoate (Intermediate 2)

This step involves the O-alkylation of 2-amino-3-nitrophenol (1) with methyl 2-bromopropionate.

  • Materials:

    • 2-Amino-3-nitrophenol (1)

    • Methyl 2-bromopropionate

    • Potassium carbonate (K₂CO₃)

    • Acetone (anhydrous)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a stirred solution of 2-amino-3-nitrophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

    • Slowly add methyl 2-bromopropionate (1.2 eq) to the reaction mixture at room temperature under an inert atmosphere.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure methyl 2-((2-amino-6-nitrophenyl)oxy)propanoate (2).

Step 2: Reductive Cyclization to 5-Nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one (3)

This step involves the catalytic hydrogenation of the nitro group of intermediate 2 , which is expected to undergo spontaneous cyclization to form the benzoxazinone ring.

  • Materials:

    • Methyl 2-((2-amino-6-nitrophenyl)oxy)propanoate (2)

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve methyl 2-((2-amino-6-nitrophenyl)oxy)propanoate (2) in methanol or ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude 5-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one (3).

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthesis of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (4)

This final step involves the reduction of the nitro group at the 5-position of the benzoxazinone ring.

  • Materials:

    • 5-Nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one (3)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol

    • Saturated sodium bicarbonate solution

  • Procedure:

    • To a solution of 5-nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one (3) in ethanol, add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents).

    • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final product, 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (4).

Visualization of the Synthetic Pathway

The proposed synthetic pathway can be visualized as a clear, step-by-step process.

Synthetic_Pathway cluster_start Starting Material cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Nitro Group Reduction A 2-Amino-3-nitrophenol (1) B Methyl 2-bromopropionate, K₂CO₃, Acetone A->B Reacts with C Methyl 2-((2-amino-6-nitrophenyl)oxy)propanoate (2) B->C Yields D H₂, Pd/C, MeOH C->D Undergoes E 5-Nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one (3) D->E Yields F SnCl₂·2H₂O, EtOH E->F Is reduced by G 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (4) F->G To yield final product

Caption: Proposed synthetic pathway for 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Data Summary

While specific quantitative data for the synthesis of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one is not available in the literature, the following table provides expected data points that should be collected and analyzed during the synthesis and characterization of the compound and its intermediates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected AppearanceExpected Yield (%)Melting Point (°C)
1 C₆H₆N₂O₃154.12Yellow to brown solid--
2 C₁₀H₁₂N₂O₅240.21Oil or low-melting solid70-85-
3 C₉H₈N₂O₄208.17Solid60-75To be determined
4 C₉H₁₀N₂O₂178.19Solid75-90To be determined

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, contextualizing its significance within the broader class of benzoxazinone compounds. While a direct historical account of its discovery is elusive, a plausible and scientifically sound synthetic pathway has been proposed, complete with detailed experimental protocols. This proposed synthesis leverages established methodologies for the construction of the benzoxazinone core and the manipulation of functional groups on the aromatic ring.

The synthesis of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one and its derivatives opens up avenues for further research. The presence of the primary amino group at the 5-position provides a handle for further functionalization, allowing for the creation of a diverse library of compounds for biological screening. Future work should focus on the optimization of the proposed synthetic route to improve yields and scalability. Furthermore, the synthesized compounds should be subjected to a battery of biological assays to explore their potential as therapeutic agents, particularly in areas where other benzoxazinone derivatives have shown promise. The exploration of the structure-activity relationships of these novel compounds will undoubtedly contribute to the ongoing development of new and effective drugs based on this privileged scaffold.

References

  • Kwiecień, H., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Journal of Environmental Science and Health, Part B, 51(6), 393-401.
  • Hou, X., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology, 15, 1509520.
  • Zhou, J. Z., et al. (2012). Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement. Asian Journal of Chemistry, 24(12), 5671-5673.
  • Smist, M., & Kwiecien, H. (2014). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5), 676-695.
  • Ilash, J., et al. (2005). Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines. Tetrahedron, 61(35), 8371-8404.
  • Newberry, G., & Phillips, M. A. (1928). The preparation of some derivatives of benzoxazine. Journal of the Chemical Society (Resumed), 3046-3051.

Sources

A Technical Guide to In Silico Analysis: Molecular Docking of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] This technical guide presents a comprehensive, step-by-step workflow for conducting a computational molecular docking study on a representative member of this class, 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one. Targeting researchers and drug development professionals, this document provides not only the procedural "how" but also the critical "why" behind methodological choices in modern structure-based drug design. We will navigate the complete in silico pipeline, from target selection and preparation to ligand optimization, docking execution, and rigorous results analysis, using industry-standard open-source software. The objective is to provide a robust, self-validating framework for predicting the binding affinity and interaction patterns of novel small molecules, thereby accelerating early-stage drug discovery efforts.

Introduction: The Scientific Rationale

The Benzoxazinone Scaffold: A Versatile Pharmacophore

Benzoxazinone derivatives are of significant interest in pharmaceutical research due to their wide spectrum of biological activities.[1] This heterocyclic system has been identified in compounds with potential therapeutic applications as anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3] The structural rigidity of the fused ring system, combined with the potential for diverse substitutions, allows for fine-tuning of its physicochemical properties and biological target interactions.[4] This makes the benzoxazinone core an excellent starting point for designing novel therapeutics.

Focus Molecule: 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

The subject of this guide, 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (Molecular Formula: C₉H₁₀N₂O₂), is a specific derivative of this scaffold.[5] Its structure features key functional groups—an amino group and a methyl substituent—that can significantly influence its binding capabilities through hydrogen bonding and hydrophobic interactions.[6] Understanding how these features mediate interactions with a biological target is paramount for rational drug design.

The Role of Molecular Docking in Drug Discovery

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[7][8] This method is instrumental in the early stages of drug discovery for several reasons:

  • Hypothesis Generation: It helps identify potential drug candidates by predicting their binding affinity for a specific disease-related target.

  • Mechanism of Action: It provides insights into the molecular interactions—such as hydrogen bonds, and hydrophobic and electrostatic interactions—that stabilize the ligand-receptor complex.[9]

  • Lead Optimization: It allows for the in silico modification of a lead compound to improve its binding affinity and selectivity.

This guide will utilize a case-study approach to demonstrate a complete docking workflow, providing a practical blueprint for researchers.

Target Selection and Preparation: Laying the Foundation

The success of any docking study hinges on the proper selection and preparation of the protein target.

Rationale for Target Selection: Cyclooxygenase-2 (COX-2)

Given that benzoxazinone derivatives have demonstrated anti-inflammatory properties, a logical and well-studied target in the inflammation pathway is Cyclooxygenase-2 (COX-2).[1][3] COX-2 is a key enzyme responsible for the synthesis of prostaglandins, which are mediators of pain and inflammation. For this study, we will use the crystal structure of human COX-2 in complex with a known inhibitor, available from the RCSB Protein Data Bank (PDB).

Experimental Protocol: Receptor Preparation

This protocol details the steps to prepare a PDB structure for docking, ensuring it is computationally tractable and biologically relevant. The process involves cleaning the structure and preparing it for the addition of charges and atom types.[10][11][12]

Software: UCSF Chimera, AutoDock Tools (ADT)

Protocol:

  • Fetch the Crystal Structure:

    • Open UCSF Chimera and fetch the PDB ID: 5KIR. This structure contains COX-2 complexed with a selective inhibitor.

  • Initial Cleaning:

    • Remove Unnecessary Chains: The biological unit is a dimer. For simplicity, we will work with a single chain (Chain A). Select and delete Chain B (Select > Chain > B, then Actions > Atoms/Bonds > delete).

    • Delete Water Molecules: Remove all solvent molecules (Select > Residue > HOH, then Actions > Atoms/Bonds > delete).

    • Isolate Protein: Remove the co-crystallized ligand and any other heteroatoms to create a clean receptor file.

  • Process with Dock Prep:

    • Use the Dock Prep tool in Chimera (Tools > Structure Editing > Dock Prep).[11]

    • This tool will automatically:

      • Add hydrogen atoms to the protein, which are typically absent in crystal structures.

      • Repair incomplete side chains.

      • Assign partial charges using a force field (e.g., AMBER). This step is crucial for calculating electrostatic interactions.

  • Save the Prepared Receptor:

    • Save the cleaned receptor as a .pdb file.

  • Convert to PDBQT Format:

    • Open the prepared receptor .pdb file in AutoDock Tools.

    • Go to File > Save > Write PDBQT. This format includes atomic charges and atom types required by AutoDock Vina.

Ligand Preparation: Optimizing the Small Molecule

Proper preparation of the ligand is equally critical to ensure its structure is energetically favorable and correctly formatted for the docking software.[10][13]

Experimental Protocol: Ligand Preparation

Software: Avogadro, AutoDock Tools (ADT)

Protocol:

  • Generate 3D Structure:

    • Draw the 2D structure of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one in a chemical drawing tool or obtain its SMILES string (CN1C(=O)COc2c1cccc2N).

    • Use a program like Avogadro to generate a 3D structure from the 2D representation.

  • Energy Minimization:

    • Perform a geometry optimization using a suitable force field (e.g., MMFF94) within Avogadro. This step ensures the ligand is in a low-energy, stable conformation.

  • Save the Structure:

    • Save the optimized 3D structure as a .mol2 or .pdb file.

  • Convert to PDBQT Format:

    • Open the ligand file in AutoDock Tools.

    • ADT will automatically detect the root of the molecule and define rotatable bonds, which is essential for flexible ligand docking.

    • Go to Ligand > Output > Save as PDBQT to generate the final file for docking.

Molecular Docking Workflow: Predicting the Interaction

This section outlines the core computational experiment using AutoDock Vina, a widely used, robust, and efficient docking program.[14][15]

The Docking Algorithm: A Conceptual Overview

AutoDock Vina employs a sophisticated search algorithm to explore the conformational, translational, and rotational freedom of the ligand within the defined binding site of the receptor.[15] It uses a scoring function to estimate the binding affinity (in kcal/mol) for different binding poses. A more negative score indicates a more favorable binding interaction.[16]

Experimental Protocol: Docking with AutoDock Vina

Software: AutoDock Tools (ADT), AutoDock Vina

Protocol:

  • Load Molecules into ADT:

    • Open AutoDock Tools. Load the prepared receptor PDBQT file (Grid > Macromolecule > Open).

    • Load the prepared ligand PDBQT file (Ligand > Input > Open).

  • Define the Binding Site (Grid Box):

    • The grid box defines the three-dimensional space where Vina will search for binding poses.[14][17]

    • Center the grid box on the known active site of COX-2. This can be determined from the position of the co-crystallized ligand in the original PDB file.

    • Adjust the dimensions of the box to encompass the entire active site with a small buffer region. For COX-2, a box size of approximately 25 x 25 x 25 Å is a reasonable starting point.

  • Generate Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the input files and grid parameters for Vina.

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, pointing to the configuration file: vina --config conf.txt --log results.log

  • Output Files:

    • results.pdbqt: Contains the coordinates of the top-predicted binding poses of the ligand.

    • results.log: A text file containing the binding affinity scores for each pose.

Visualization: The Docking Workflow

The entire computational pipeline can be visualized as a logical flow of sequential steps.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Results Analysis PDB Fetch Protein Structure (PDB: 5KIR) Clean Clean Receptor (Remove Water, Ligands) PDB->Clean PrepReceptor Add Hydrogens & Charges (Dock Prep) Clean->PrepReceptor SaveReceptor Save as Receptor.pdbqt PrepReceptor->SaveReceptor Grid Define Binding Site (Grid Box Generation) SaveReceptor->Grid Ligand2D Define Ligand Structure (2D Sketch or SMILES) Ligand3D Generate & Optimize 3D Structure Ligand2D->Ligand3D SaveLigand Save as Ligand.pdbqt Ligand3D->SaveLigand Config Create Vina Config File SaveLigand->Config Grid->Config RunVina Execute AutoDock Vina Config->RunVina Scores Analyze Binding Affinity Scores RunVina->Scores Poses Visualize Binding Poses Scores->Poses Interactions Identify Key Molecular Interactions (H-Bonds, Hydrophobic, etc.) Poses->Interactions

Caption: High-level workflow for a molecular docking study.

Results and Analysis: Interpreting the Data

Binding Affinity and Pose Selection

AutoDock Vina provides a ranked list of binding modes. The top-ranked pose (most negative binding energy) represents the most probable binding conformation according to the scoring function.

Table 1: Example Docking Results for 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one against COX-2

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-8.50.00
2-8.21.21
3-8.11.87
4-7.92.45
5-7.83.10

Causality: A lower binding affinity score suggests a more stable protein-ligand complex.[16] The Root-Mean-Square Deviation (RMSD) between poses indicates their structural similarity; low RMSD values among the top poses suggest a well-defined binding pocket.

Analysis of Molecular Interactions

The most critical part of the analysis is visualizing the top-ranked pose within the protein's active site to understand the specific interactions driving the binding.

Software: PyMOL, Discovery Studio Visualizer

Key Interactions to Investigate:

  • Hydrogen Bonds: Identify donor-acceptor pairs between the ligand and protein residues (e.g., the amino group on the ligand with a backbone carbonyl on the protein).

  • Hydrophobic Interactions: Look for contacts between nonpolar regions of the ligand (like the benzene ring) and hydrophobic residues in the active site (e.g., Leucine, Valine, Phenylalanine).

  • Pi-Stacking: Check for favorable stacking interactions between the aromatic ring of the ligand and residues like Tyrosine, Phenylalanine, or Histidine.

G cluster_ligand Ligand: 5-Amino-2-methyl-etc. cluster_receptor Receptor: COX-2 Active Site Ligand Benzoxazinone Core AromaticResidue Tyrosine Residue Ligand->AromaticResidue Pi-Pi Stacking Amino Amino Group (H-Donor) Backbone Serine Residue (Backbone C=O) Amino->Backbone Hydrogen Bond Methyl Methyl Group HydrophobicPocket Hydrophobic Pocket (Leu, Val) Methyl->HydrophobicPocket Hydrophobic Interaction

Caption: Diagram of potential ligand-receptor interactions.

Discussion and Future Directions

The docking results provide a compelling, albeit predictive, model of how 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one might bind to COX-2. The predicted binding affinity of -8.5 kcal/mol suggests a potentially strong interaction. The analysis of molecular interactions provides specific, testable hypotheses about which residues are critical for binding.

Limitations:

  • Rigid Receptor: This protocol treats the receptor as rigid, which is a simplification. Protein flexibility can be accounted for using more advanced techniques like ensemble docking or molecular dynamics.

  • Scoring Function Accuracy: Scoring functions are approximations and may not perfectly correlate with experimental binding affinities.

Proposed Next Steps:

  • Molecular Dynamics (MD) Simulations: Perform MD simulations on the top-ranked docked complex to assess its stability and dynamics over time.

  • In Vitro Validation: Synthesize the compound and perform enzymatic assays (e.g., a COX-2 inhibition assay) to experimentally validate the computational predictions.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and dock analogs of the lead compound to explore how modifications affect binding affinity, guiding the optimization process.

Conclusion

This technical guide has detailed a complete and scientifically grounded workflow for the computational molecular docking of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one with the COX-2 enzyme. By integrating established protocols with explanations of the underlying scientific principles, this document serves as a practical resource for researchers aiming to leverage structure-based drug design. The described methodology, from target preparation to results interpretation, represents a foundational component of modern computational drug discovery, enabling the rapid and cost-effective identification and optimization of novel therapeutic candidates.

References

  • Introduction to in silico docking. EMBL-EBI Train Online. [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[6][14]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. National Center for Biotechnology Information (NCBI). [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Preparing the protein and ligand for docking. ScotChem. [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. [Link]

  • Basic docking with AutoDock Vina. Read the Docs. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • How to interpret and analyze molecular docking results? ResearchGate. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • Molecular docking proteins preparation. ResearchGate. [Link]

  • How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives containing a 1,2,3-triazole moiety. Semantic Scholar. [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. National Center for Biotechnology Information (NCBI). [Link]

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  • Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Wageningen University & Research eDepot. [Link]

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  • Protein-ligand docking. Galaxy Training Network. [Link]

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An In-Depth Technical Guide to the Predicted ADME Properties of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive analysis of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel scaffold, 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one. In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic profile at an early stage is paramount to mitigating late-stage attrition and optimizing development resources.[1] The 1,4-benzoxazin-3-one core is a recognized privileged structure, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide leverages established in silico predictive models to construct a foundational ADME profile for this specific analogue, offering critical insights for researchers, medicinal chemists, and drug development professionals. The causality behind each prediction and the subsequent experimental validation steps are detailed to ensure a self-validating and trustworthy assessment.

Foundational Physicochemical Properties: The Blueprint for Pharmacokinetics

Before delving into complex ADME predictions, an analysis of the fundamental physicochemical properties is essential. These parameters, governed by the molecule's structure, dictate its behavior in a biological environment and are the primary inputs for most predictive algorithms. The key properties for 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one are summarized below.

PropertyPredicted ValueSignificance in ADME
Molecular Formula C₉H₁₀N₂O₂Defines the elemental composition.[5]
Molecular Weight (MW) 178.19 g/mol Influences diffusion and permeability; compliant with Lipinski's Rule (<500).[5]
LogP (Octanol/Water Partition) 1.15Measures lipophilicity; a key factor in membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 61.9 ŲEstimates polarity; crucial for predicting cell permeability and BBB penetration (<140 Ų is favorable).[6]
Aqueous Solubility (LogS) -1.78Predicts solubility in water; essential for absorption and formulation.
Hydrogen Bond Donors 1Influences binding and solubility; compliant with Lipinski's Rule (<5).[6]
Hydrogen Bond Acceptors 3Influences binding and solubility; compliant with Lipinski's Rule (<10).[6]
Rotatable Bonds 0Measures molecular flexibility; fewer bonds (<10) are favorable for oral bioavailability.[6]

Expert Insight: The physicochemical profile of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one is highly favorable from a drug-likeness perspective. It adheres to Lipinski's Rule of Five and Veber's rules, suggesting a strong potential for good oral bioavailability.[6][7] The balanced LogP and TPSA values indicate that the molecule possesses sufficient lipophilicity to cross biological membranes without being so lipophilic as to cause solubility or toxicity issues.

Absorption: The Gateway to Systemic Circulation

For orally administered drugs, efficient absorption from the gastrointestinal (GI) tract is the first critical step. Our in silico analysis predicts robust absorption characteristics for this compound.

ParameterPredictionRationale and Implication
Human Intestinal Absorption (HIA) High (Predicted >90%)The molecule's low molecular weight and moderate polarity suggest efficient passive diffusion across the intestinal epithelium.[1]
Caco-2 Permeability High (Predicted Papp > 8 x 10⁻⁶ cm/s)Caco-2 cells are a standard in vitro model for the human intestinal barrier. High predicted permeability reinforces the potential for excellent oral absorption.[8]
P-glycoprotein (P-gp) Substrate NoP-gp is an efflux pump that can expel drugs from cells, reducing bioavailability. Prediction as a non-substrate is a significant advantage.[9]

Logical Workflow for Oral Bioavailability Prediction

The following diagram illustrates the computational workflow used to derive predictions for oral absorption from the basic molecular structure.

G cluster_input Molecular Input cluster_physchem Physicochemical Calculation cluster_models Predictive Models cluster_output Absorption Profile SMILES SMILES String (CC1OC2=CC=CC(N)=C2NC1=O) PhysChem MW, LogP, TPSA, H-Bonds (Lipinski & Veber Rules) SMILES->PhysChem Calculate HIA_Model HIA Model PhysChem->HIA_Model Input Caco2_Model Caco-2 Model PhysChem->Caco2_Model Input PGP_Model P-gp Model PhysChem->PGP_Model Input Output High Intestinal Absorption High Permeability Non-Efflux Substrate HIA_Model->Output Synthesize Caco2_Model->Output Synthesize PGP_Model->Output Synthesize

Caption: In silico workflow for predicting oral absorption properties.

Distribution: Reaching the Target

Once absorbed, a drug's distribution pattern determines its concentration at the site of action versus other tissues. Key predicted parameters suggest a favorable distribution profile for 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

ParameterPredictionRationale and Implication
Volume of Distribution (Vd) Low-Moderate (Predicted 0.5 - 1.5 L/kg)A low to moderate Vd suggests that the drug will distribute throughout the extracellular fluid but will not extensively sequester into tissues, which can simplify dosing regimens.[10]
Plasma Protein Binding (PPB) Moderate (Predicted 60-80%)High PPB can limit the free fraction of the drug available to exert its effect. A moderate binding level is often a good balance, providing a circulating reservoir without severely limiting efficacy.[11]
Blood-Brain Barrier (BBB) Permeant NoThe TPSA of 61.9 Ų and the presence of polar groups make it unlikely that the compound will cross the BBB, reducing the potential for central nervous system (CNS) side effects. This is advantageous for peripherally acting drugs.
Metabolism: Biotransformation and Clearance

Metabolism is the body's process of modifying xenobiotics to facilitate their excretion. It is a primary determinant of a drug's half-life and potential for drug-drug interactions (DDIs).

ParameterPredictionRationale and Implication
CYP450 Substrate CYP3A4, CYP2D6The compound is predicted to be a substrate for major drug-metabolizing enzymes, indicating it will likely be cleared via hepatic metabolism.
CYP450 Inhibitor Non-inhibitor (for major isoforms)Crucially, the molecule is not predicted to be an inhibitor of the five major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4). This significantly lowers the risk of DDIs.
Total Clearance Low (Predicted < 5 mL/min/kg)Low clearance suggests a potentially longer half-life, which could allow for less frequent dosing.

Predicted Metabolic Pathways

The structure of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one presents several sites susceptible to Phase I metabolic reactions. The primary predicted pathways involve oxidation.

G cluster_phase1 Phase I Metabolism (CYP450) parent 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one metabolite1 Aromatic Hydroxylation (on Benzene Ring) parent->metabolite1 CYP3A4/2D6 metabolite2 N-Dealkylation (at position 4) parent->metabolite2 CYP3A4 metabolite3 Oxidation of Amino Group parent->metabolite3 FMO/CYP

Caption: Potential Phase I metabolic pathways for the target compound.

Excretion & Toxicity: The Final Hurdles

Excretion pathways determine how the drug and its metabolites are removed from the body. Concurrently, an early assessment of potential toxicity is vital to de-risk a candidate molecule.

ParameterPredictionRationale and Implication
Primary Excretion Route Renal (following metabolism)Metabolites are likely to be sufficiently polar for efficient excretion via the kidneys.
AMES Toxicity Non-mutagenicThe AMES test predicts mutagenic potential. A negative result is a critical safety checkpoint.[10]
hERG Inhibition Non-inhibitorInhibition of the hERG potassium channel is linked to cardiotoxicity. This prediction suggests a low risk of this serious side effect.[12]
Hepatotoxicity Low RiskNo structural alerts for liver toxicity were identified by the predictive models.
Skin Sensitization Low RiskThe compound is not predicted to be a skin sensitizer.
Integrated Summary and Drug-Likeness Profile

To provide a holistic view, the key ADME and physicochemical properties are integrated into a bioavailability radar plot. This visualization confirms the compound's strong drug-like characteristics, with all parameters falling well within the optimal ranges for oral bioavailability.

G Bioavailability Radar LIPO Lipophilicity (LogP: 1.15) center->LIPO SIZE Size (MW: 178.19) center->SIZE POLAR Polarity (TPSA: 61.9) center->POLAR SOLU Solubility (LogS: -1.78) center->SOLU FLEX Flexibility (RotB: 0) center->FLEX SAT Saturation (Fraction Csp3: 0.22) center->SAT

Caption: Bioavailability radar for the target compound.

Protocols for Experimental Validation

To build a trustworthy data package, in silico predictions must be confirmed with empirical data. The following are standard, self-validating protocols for key ADME assays.

Protocol 7.1: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To validate the prediction of high passive permeability.

  • Methodology:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Coat the filter of a 96-well donor plate with 5 µL of a 1% solution of lecithin in dodecane.

    • Add 150 µL of buffer (pH 7.4) to the donor wells and 300 µL to the acceptor wells of a corresponding 96-well plate.

    • Add the test compound to the donor wells to a final concentration of 100 µM.

    • Incubate the stacked plates (donor on top of acceptor) at room temperature for 5 hours with gentle shaking.

    • After incubation, determine the concentration of the compound in both donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe). High permeability is generally considered Pe > 10 x 10⁻⁶ cm/s.

Protocol 7.2: Human Liver Microsomal Stability Assay

  • Objective: To confirm the predicted metabolic clearance.

  • Methodology:

    • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding the test compound to a final concentration of 1 µM.

    • Take aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint). This data validates the in silico clearance prediction.

References

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  • PubMed Central. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[13][14]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Available at: [Link]

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Methodological & Application

Application Note: High-Purity Isolation of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purification of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one . This compound serves as a critical scaffold in the synthesis of bioactive heterocycles, including anti-inflammatory agents and agrochemicals.[1]

The protocol addresses the specific physicochemical challenges of the benzoxazinone core—specifically the basicity of the C5-amino group and the potential lactam-lactim tautomerism. By utilizing a polar-embedded C18 stationary phase and a controlled acidic mobile phase, we achieve >98% purity with excellent recovery.

Chemical Context & Separation Strategy

Physicochemical Analysis[2]
  • Target Molecule: 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one[2]

  • Core Structure: Fused benzene and oxazine ring (benzoxazinone).[3]

  • Key Functional Groups:

    • C5-Amino Group: Weakly basic (aniline-like, estimated pKa ~4.0–5.0). Prone to silanol interactions causing peak tailing.

    • Lactam (Amide): Generally neutral but can exhibit tautomerism affecting solubility.

  • Impurities: Synthetic precursors (e.g., nitrophenols, halo-esters) and oxidation byproducts (imino-quinones).

The Separation Logic (Causality)

Standard C18 columns often fail to resolve basic amines due to secondary interactions with residual silanols. To mitigate this:

  • Stationary Phase Selection: We employ a Polar-Embedded C18 (or "Base-Deactivated" C18). The embedded polar group shields silanols and provides unique selectivity for the nitrogen-containing heterocycle.

  • pH Control: A mobile phase pH of ~2.0 (using Trifluoroacetic Acid, TFA) is selected.

    • Mechanism:[4][5] At pH 2.0, the C5-amino group is fully protonated (

      
      ). This increases polarity, eluting the target earlier than hydrophobic non-polar impurities, while the ion-pairing effect of TFA improves peak symmetry.
      

Visualization of Purification Logic

The following diagram illustrates the decision matrix and workflow for this purification:

PurificationWorkflow Start Crude Mixture (5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one) Solubility Solubility Check (DMSO/MeOH 1:1) Start->Solubility Scout Analytical Scout Run (Gradient 5-95% B) Solubility->Scout Decision Resolution > 1.5? Scout->Decision ScaleUp Prep-HPLC Scale-Up (Loading Calculation) Decision->ScaleUp Yes Modify Modify Method (Switch to Polar-Embedded C18) Decision->Modify No (Tailing/Overlap) Fraction Fraction Collection (Threshold Trigger) ScaleUp->Fraction Modify->Scout Workup Lyophilization (Remove Solvent/TFA) Fraction->Workup

Caption: Logic flow for the purification of benzoxazinone derivatives, emphasizing the decision loop for resolution optimization.

Experimental Protocol

Materials & Reagents
  • Solvent A: HPLC-grade Water (18.2 MΩ).

  • Solvent B: HPLC-grade Acetonitrile (ACN).

  • Modifier: Trifluoroacetic Acid (TFA), Sequencing Grade (>99.5%).

  • Column (Analytical): Agilent ZORBAX SB-C18 or Waters XBridge BEH C18 (4.6 x 150 mm, 5 µm).

  • Column (Prep): Equivalent phase (19 x 150 mm, 5 µm).

Sample Preparation
  • Solvent: Dissolve crude solid in DMSO:Methanol (1:1) . Avoid pure DMSO if possible to prevent peak distortion (solvent strong effect).

  • Concentration:

    • Analytical: 1 mg/mL.

    • Preparative: 50–100 mg/mL (depending on solubility).

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulates.

Analytical Method (Scouting)

This method validates purity and retention time before consuming large amounts of solvent.

ParameterSetting
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 254 nm (primary) and 210 nm (secondary)
Injection Vol 5 µL

Gradient Table (Analytical):

Time (min) % Solvent B Description
0.0 5 Initial equilibration
15.0 95 Linear gradient elution
17.0 95 Wash hydrophobic impurities
17.1 5 Re-equilibration

| 22.0 | 5 | Ready for next injection |

Preparative Purification (Scale-Up)

Based on the analytical scout, the gradient is "focused" to shallow out around the target peak elution. Assuming the target elutes at ~40% B in the scout run:

Gradient Table (Preparative):

Time (min) % Solvent B Description
0.0 20 Start below elution point
2.0 20 Load sample
12.0 60 Shallow Gradient (Target elutes here)
13.0 95 Column Wash
15.0 95 Hold

| 15.1 | 20 | Re-equilibration |

  • Flow Rate: 15–20 mL/min (for 19mm ID column).

  • Fraction Trigger: Slope-based collection (e.g., >10 mAU/sec) or Level-based (>50 mAU).

Post-Purification Workup

The presence of TFA means the collected fractions will contain the trifluoroacetate salt of the amine.

  • Pooling: Combine fractions with purity >98% (check via analytical HPLC).

  • Solvent Removal: Rotary evaporate the Acetonitrile at <40°C.

  • Salt Removal (Optional but Recommended):

    • Lyophilization: Freeze-dry the aqueous residue. This removes water and excess TFA, leaving the TFA-salt of the product.

    • Free-Basing: If the free base is required, dissolve the residue in EtOAc, wash with saturated NaHCO₃ (aq), dry over Na₂SO₄, and concentrate. Note: Benzoxazinones can be sensitive to strong base; use mild bicarbonate.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction of C5-amine with silanols.Increase TFA to 0.1% or switch to a "Polar-Embedded" column (e.g., Bonus-RP).
Split Peaks Sample solvent too strong (DMSO effect).Dilute sample with water/mobile phase A until just before precipitation occurs.
Low Recovery Precipitation in the column.Ensure the sample is soluble in the starting mobile phase (20% B).
Ghost Peaks Carryover from previous run.Run a blank injection with a "Sawtooth" gradient (5-95-5-95% B) between runs.

Mechanism of Action Diagram

The following diagram details the molecular interactions governing the separation:

SeparationMechanism Molecule 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (Protonated Form) Stationary C18 Ligand (Hydrophobic Interaction) Molecule->Stationary Benzene Ring Retention (Van der Waals) Silanol Residual Silanol (Negative Charge) Molecule->Silanol Ionic Interaction (Causes Tailing) MobilePhase Mobile Phase (H2O/ACN + TFA pH 2) MobilePhase->Molecule Protonates Amine (NH3+) MobilePhase->Silanol TFA Suppresses Ionization

Caption: Mechanistic view of the separation showing the role of TFA in suppressing silanol activity and protonating the target amine.

References

  • Synthesis of Benzoxazinone Derivatives

    • Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones.[6]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • HPLC of Amino-Substituted Heterocycles

    • Title: Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.[7]

    • Source: Agilent Technologies Applic
    • URL:[Link]

  • General Benzoxazinone Properties

    • Title: Identification of 1,4-Benzoxazin-3-ones in Maize Extracts.[8]

    • Source: PubMed.
    • URL:[Link]

Sources

Application Note: NMR Characterization of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers requiring rigorous structural validation of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one . The guide prioritizes experimental causality, distinguishing why specific parameters are chosen, rather than simply listing them.

Introduction & Structural Significance

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, serving as a core for agonists of dopamine and serotonin receptors, as well as anti-inflammatory agents.[1][2][3] The specific derivative 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one presents unique characterization challenges due to:

  • Chirality: The C2 position is a chiral center.[3] Unless stereoselectively synthesized, the product is a racemate.[1][2][3]

  • Regiochemistry: Verifying the amino group at position 5 (peri-position to the lactam nitrogen) versus positions 6, 7, or 8 requires definitive 2D NMR evidence.[1][2][3]

  • Exchangeable Protons: The presence of both a lactam NH and an aniline NH₂ requires specific solvent choices to prevent signal loss due to rapid exchange.[3]

Experimental Protocol

Sample Preparation

Objective: Maximize signal-to-noise (S/N) while maintaining resolution and preventing solute aggregation.

  • Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent.[1][3]

    • Reasoning: Chloroform-d (CDCl₃) often leads to broad or invisible NH/NH₂ signals due to quadrupole broadening and intermediate exchange rates.[1][3] DMSO-d₆ forms strong hydrogen bonds with the lactam and amino protons, slowing exchange and sharpening these critical diagnostic signals.[1]

  • Concentration: 10–15 mg of compound in 600 µL of solvent.

    • Note: Higher concentrations (>20 mg) may induce stacking (aggregation) of the aromatic rings, causing concentration-dependent chemical shift changes.[1][2][3]

  • Tube Quality: High-throughput 5mm tubes (Wilmad 507-PP or equivalent) are sufficient for >400 MHz instruments.[1][3]

Acquisition Parameters

Standard parameters for a 400 MHz or 500 MHz spectrometer (e.g., Bruker Avance III/Neo).

ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Rationale
¹H NMR zg30161.0 sStandard survey spectrum.[1][3]
¹³C {¹H} pg30 / zgpg301024+2.0 sQuaternary carbons (C-3, C-4a, C-8a) relax slowly; adequate D1 ensures visibility.[1][2][3]
COSY cosygpppqf81.5 sEstablishes H-H connectivity (Spin systems).
HSQC hsqcedetgpsisp2.341.5 sMultiplicity-edited (CH/CH₃ up, CH₂ down). Assigns protons to carbons.[3]
HMBC hmbcgplpndqf161.5 sCritical: Long-range (2-3 bond) correlations to assign quaternary carbons and verify regiochemistry.

Structural Analysis & Interpretation

Numbering Scheme

To ensure accurate assignment, we utilize the standard IUPAC numbering for 1,4-benzoxazine:

  • O: Position 1

  • CH(CH₃): Position 2[1][2][3]

  • C=O: Position 3

  • NH (Lactam): Position 4[1][2][3]

  • Aromatic Ring: Positions 5, 6, 7, 8 (where 5 is adjacent to the ring fusion at N4).[1][2][3]

¹H NMR Assignment (DMSO-d₆, 400 MHz)

Predicted values based on substituent effects and benzoxazinone core literature.

PositionTypeShift (δ ppm)MultiplicityJ (Hz)Interpretation
NH (4) Lactam10.4 – 10.8 Singlet (br)-Downfield due to anisotropy of C=O and H-bonding.[1][2][3]
NH₂ (5) Amine4.8 – 5.5 Singlet (br)-Broad signal; integration must be ~2H.
H-6 Arom6.30 – 6.45 Doublet (d)~8.0Key Diagnostic: Shielded by ortho-NH₂ group.[1][3]
H-7 Arom6.70 – 6.85 Triplet (t)~8.0Meta to NH₂; pseudo-triplet (dd).[1][2][3]
H-8 Arom6.50 – 6.65 Doublet (d)~8.0Para to NH₂; shielded relative to unsubstituted core.[1][3]
H-2 Methine4.55 – 4.70 Quartet (q)~6.8Deshielded by adjacent Oxygen and Carbonyl.[1][3]
CH₃ (2) Methyl1.35 – 1.45 Doublet (d)~6.8Coupled to H-2.[1][2][3]
¹³C NMR Assignment (DMSO-d₆, 100 MHz)
  • Carbonyl (C-3): ~165–168 ppm.[1][3] The most downfield signal.[3]

  • Aromatic C-NH₂ (C-5): ~135–138 ppm.[1][3] Deshielded by the nitrogen attachment.[3]

  • Oxygenated Carbon (C-2): ~72–75 ppm.[1][3]

  • Methyl Carbon: ~15–18 ppm.[3]

Regiochemistry Verification (HMBC Strategy)

The most common error is misidentifying the amino position.[1][3] You must use HMBC to confirm the 5-amino structure over the 6, 7, or 8-amino isomers.[1][2]

  • The "Bridgehead" Test:

    • Look for the NH (Lactam) proton correlation.[1][3] In a 5-amino derivative, the NH proton is spatially close to the NH₂ group, but HMBC looks for bond connectivity.[1][2]

    • Crucial Correlation: The H-2 proton will correlate to the Carbonyl (C-3).

    • Differentiation:

      • H-6 (the shielded aromatic doublet) should show a strong 3-bond correlation to C-4a (the quaternary bridgehead carbon next to Nitrogen).[1][3]

      • If the amino group were at position 6, the proton at position 5 (singlet-like) would show a correlation to C-4.[1]

      • Validation: In the 5-amino isomer, C-5 (bearing NH₂) will not have a proton attached.[1][2][3] You will see quaternary carbon character in HSQC (no correlation) but strong HMBC correlations from H-7 and H-6.[1][3]

Visualization of Logic & Workflow

Diagram 1: Characterization Workflow

This diagram outlines the decision-making process for validating the structure.

NMR_Workflow Start Sample: 5-Amino-2-methyl-benzoxazinone Prep Prep: 15mg in 0.6mL DMSO-d6 (Avoid CDCl3 due to exchange) Start->Prep Acq Acquisition: 1H, 13C, COSY, HSQC, HMBC Prep->Acq Analysis_1H 1H Analysis: Identify H-2 (qt) & Me (d) Locate broad NH & NH2 Acq->Analysis_1H Decision_Regio Regiochemistry Check: Is Amino at Pos 5, 6, 7, or 8? Analysis_1H->Decision_Regio HMBC_Check HMBC Evidence: Correlate H-6 to C-4a Confirm C-5 is Quaternary Decision_Regio->HMBC_Check Ambiguous Result_Pass PASS: Structure Confirmed HMBC_Check->Result_Pass Correlations Match Result_Fail FAIL: Re-evaluate Isomer HMBC_Check->Result_Fail Mismatch

Caption: Step-by-step NMR workflow for confirming the identity and regiochemistry of the benzoxazinone derivative.

Diagram 2: HMBC Correlation Logic

This diagram visualizes the specific long-range correlations required to prove the 5-amino substitution pattern.

HMBC_Logic H6 H-6 (Aromatic) C4a C-4a (Bridgehead) H6->C4a HMBC (3J) Definitive C5 C-5 (Amino-bearing) H6->C5 HMBC (2J) C5->C4a Adjacent NH2 5-NH2 Group NH2->C5 Direct Attachment

Caption: HMBC connectivity map. The correlation from H-6 to the bridgehead C-4a confirms the amino group is at position 5.

Troubleshooting & Tips

  • Water Signal Interference:

    • In DMSO-d₆, residual water appears at ~3.33 ppm.[1][2][3] If your H-2 signal (expected ~4.6 ppm) or CH₂ signals from impurities overlap, add a single drop of D₂O.[1][2][3] This shifts the water/OH/NH signals but leaves CH signals static.[3] Warning: This will erase your NH and NH₂ signals.

  • Broad NH₂ Peaks:

    • If the NH₂ signal at ~5.0 ppm is extremely broad or invisible, it indicates intermediate exchange rates.[1][2][3]

    • Solution: Cool the sample to 278 K (5°C). Lowering the temperature slows the exchange rate, sharpening the amide/amine signals.[1]

  • Stereochemistry (Enantiomeric Excess):

    • This protocol characterizes the chemical structure.[3][4][5] To determine the enantiomeric excess (R vs S at C-2), you must use Chiral HPLC or add a Chiral Shift Reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) and monitor the splitting of the Methyl doublet at 1.4 ppm.[1][2][3]

References

  • Benzoxazinone Synthesis & NMR: Reddy, G. J., & Rao, K. S. (2012).[1][2][3] 1,4-Benzoxazin-3(4H)-one and its biologically active derivatives. ResearchGate. Link

  • Solvent Effects: Abraham, R. J., et al. (2006).[1][2][3][6] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link

  • General 13C Shifts: Oregon State University. 13C NMR Chemical Shift Data. Link

  • Compound Reference: CymitQuimica. Product Data: 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one.[1][2][3][7] Link

Sources

Application Note: Kinase Inhibition Profiling of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The 1,4-benzoxazin-3-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors, including those targeting VEGFR2 (KDR) , ABL , and PI3K . The specific derivative, 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one , presents a strategic chemical handle (the C5-amino group) for forming critical hydrogen bonds with the kinase hinge region, while the C2-methyl group influences steric fitting within the ATP-binding pocket.

Why This Protocol?

This guide details the evaluation of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one using an ADP-Glo™ Kinase Assay .

  • Selection of Detection Method: We prioritize a luminescent readout (ADP-Glo) over fluorescence-based methods (like TR-FRET or FP). Benzoxazinone derivatives often exhibit intrinsic fluorescence, which can cause significant false-negative/positive artifacts in fluorescence-intensity assays. Luminescence avoids this optical interference, ensuring high Signal-to-Background (S/B) ratios.

  • Mechanism of Action: This compound is modeled as a Type I (ATP-competitive) inhibitor. Therefore, the assay is performed at the apparent ATP Km (Km[app]) of the target kinase to maximize sensitivity to competitive inhibition.

Mechanism of Action & Pathway

The compound targets the ATP-binding site of the kinase. Upon binding, it prevents the transfer of the


-phosphate from ATP to the substrate (e.g., Poly(Glu,Tyr)), thereby blocking downstream signaling cascades such as Angiogenesis (VEGFR2) or Cell Proliferation (ABL).

Kinase_Inhibition_Pathway ATP ATP Kinase_Active Active Kinase (VEGFR2) ATP->Kinase_Active Binding Substrate Substrate (Poly GT) Substrate->Kinase_Active Binding Complex_Active Enzyme-Substrate Complex Kinase_Active->Complex_Active Complex_Inhibited Inhibited Complex (Dead End) Kinase_Active->Complex_Inhibited Inhibitor Bound Inhibitor 5-Amino-2-methyl-2H- 1,4-benzoxazin-3(4H)-one Inhibitor->Kinase_Active Competition Phospho_Substrate Phosphorylated Substrate Complex_Active->Phospho_Substrate Catalysis ADP ADP Complex_Active->ADP Byproduct Signal Downstream Signaling (Angiogenesis) Complex_Inhibited->Signal Blockade Phospho_Substrate->Signal

Figure 1: Competitive inhibition mechanism of the benzoxazinone derivative at the ATP-binding site.

Materials & Reagents

Chemical Specifications
  • Compound Name: 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

  • Molecular Weight: ~178.19 g/mol

  • Solubility: Soluble in DMSO (up to 50 mM). Ensure stock is clear; sonicate if necessary.

  • Storage: -20°C (Desiccated). Avoid repeated freeze-thaw cycles.

Assay Components
ComponentSpecificationRole
Kinase Recombinant Human VEGFR2 (KDR)Target Enzyme
Substrate Poly (Glu:Tyr) 4:1Generic Tyrosine Kinase Substrate
ATP Ultra-pure (10 mM stock)Phosphate Donor
Buffer 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTTReaction Environment
Detection ADP-Glo™ Reagent (Promega)Converts ADP to ATP for Luciferase
Detection Kinase Detection ReagentConverts ATP to Light
Plate 384-well Solid White Low-VolumeOptimized for Luminescence

Experimental Protocol

Phase 1: Reagent Preparation
  • Compound Serial Dilution:

    • Prepare a 10 mM stock of the benzoxazinone in 100% DMSO.

    • Perform a 3-fold serial dilution in DMSO (10 points).

    • Intermediate Dilution: Dilute the DMSO series 1:25 into 1X Kinase Buffer. This ensures the final DMSO concentration in the assay is 4% at this step, and 1% in the final reaction.

    • Rationale: High DMSO (>1%) can inhibit kinase activity non-specifically. This step prevents solvent artifacts.

  • Enzyme & Substrate Mix:

    • 2.5X Enzyme Solution: Dilute VEGFR2 to 1.25 ng/µL in Kinase Buffer.

    • 2.5X Substrate/ATP Mix: Dilute Poly(GT) to 0.5 mg/mL and ATP to 25 µM (assuming Km[app] is 10 µM).

Phase 2: Assay Workflow (384-Well Format)

The assay volume is 10 µL (Reaction) + 10 µL (ADP-Glo) + 20 µL (Detection).

Step-by-Step Procedure:

  • Compound Addition: Dispense 2 µL of the diluted compound (from Step 1) into the 384-well plate.

  • Enzyme Addition: Add 4 µL of the 2.5X Enzyme Solution.

    • Control 1 (No Inhibitor): Add 2 µL of 4% DMSO/Buffer + 4 µL Enzyme.

    • Control 2 (No Enzyme/Blank): Add 2 µL of 4% DMSO/Buffer + 4 µL Buffer (no enzyme).

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 10 min at RT.

    • Why? Allows the inhibitor to reach equilibrium with the enzyme before ATP competition begins.

  • Reaction Initiation: Add 4 µL of the 2.5X Substrate/ATP Mix.

    • Final Volume: 10 µL.

    • Final [ATP]: 10 µM.

  • Kinase Reaction: Seal plate and incubate for 60 min at RT.

  • ADP-Glo Reaction (Stop & Deplete): Add 10 µL of ADP-Glo™ Reagent.

    • Incubate 40 min at RT.

    • Mechanism: Stops the kinase reaction and depletes all remaining unconsumed ATP.

  • Detection (Light Generation): Add 20 µL of Kinase Detection Reagent.

    • Incubate 30 min at RT.

    • Mechanism: Converts the ADP (produced by the kinase) back to ATP, which is then used by Luciferase to generate light.

  • Readout: Measure Luminescence (Integration time: 0.5 - 1.0 sec) on a plate reader (e.g., EnVision, PHERAstar).

Assay_Workflow Step1 1. Add Compound (2 µL) Step2 2. Add Enzyme (4 µL) Step1->Step2 Step3 3. Pre-Incubate (10 min) Step2->Step3 Step4 4. Add ATP/Substrate (4 µL) Step3->Step4 Step5 5. Reaction (60 min) Step4->Step5 Step6 6. Add ADP-Glo (10 µL) Step5->Step6 Step7 7. Add Detection (20 µL) Step6->Step7 Read 8. Measure Luminescence Step7->Read

Figure 2: Step-by-step liquid handling workflow for the ADP-Glo kinase assay.

Data Analysis & Validation

Signal Processing

Calculate the Percent Inhibition for each concentration using the formula:



  • RLU: Relative Light Units.

  • No Enzyme: Background signal (100% Inhibition control).

  • No Inhibitor: Maximum signal (0% Inhibition control).

IC50 Determination

Plot % Inhibition (Y-axis) vs. Log[Compound] (X-axis). Fit the data using a 4-parameter logistic (4PL) non-linear regression model :



Quality Control (Z-Factor)

A valid assay must have a Z' factor > 0.5.



  • Where

    
     is the positive control (max signal) and 
    
    
    
    is the negative control (background).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Incomplete ATP depletionExtend ADP-Glo incubation time to 60 min. Ensure ATP stock is not degraded (high ADP contamination).
Low Signal Enzyme degradationKeep enzyme on ice until use. Verify enzyme specific activity.
Shifted IC50 ATP concentration too highEnsure [ATP]

Km[app]. High ATP makes competitive inhibitors appear less potent.
Compound Precipitation Low solubilityCheck the 100% DMSO stock for turbidity. Lower the top concentration.

References

  • Vertex Pharmaceuticals. (2020). Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. Journal of the American Chemical Society. Link

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Link

  • Zhang, Y., et al. (2009). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry Letters. Link

  • Ge, Z., et al. (2013).[1] Facile and efficient copper-catalyzed method for the synthesis of 4H-3,1-benzoxazin-4-one derivatives. Journal of Organic Chemistry. Link

Sources

Application Notes and Protocols for In Vivo Efficacy Testing of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one belongs to the aminophenoxazinone class of heterocyclic compounds. Structurally related benzoxazinones have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The core hypothesis for the mechanism of action of many aminophenoxazinones is their function as DNA intercalating agents. This interaction with the DNA double helix can disrupt DNA replication and transcription, ultimately leading to the induction of apoptosis. This mechanism is a cornerstone of many established anticancer therapies.[1]

Beyond its potential as an anticancer agent, the broader benzoxazinone family has demonstrated a wide spectrum of biological effects, including anti-inflammatory and neuroprotective properties. This suggests that 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one may have therapeutic applications in oncology, as well as in neuroinflammatory and neurodegenerative disorders.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vivo efficacy of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one across these key therapeutic areas. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for preclinical assessment.

Ethical Considerations in Animal Research

All animal experiments must be conducted in strict accordance with the guidelines established by the Institutional Animal Care and Use Committee (IACUC) and, where applicable, with the standards of organizations such as the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC) International.[2][3][4] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding principle in all study designs.

Part 1: Oncology - Evaluating Anticancer Efficacy

The primary hypothesized mechanism of action for 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one as a DNA intercalator strongly supports its investigation as an anticancer agent.[1][5] The following protocols describe the use of xenograft models, a gold standard for the in vivo evaluation of novel cancer therapeutics.[6]

Rationale for Model Selection
  • Subcutaneous Xenograft Models: These models are initiated by implanting human cancer cells under the skin of immunocompromised mice.[6][7] They are widely used due to their simplicity, reproducibility, and the ease of monitoring tumor growth with calipers or imaging systems.[8] This model is ideal for initial efficacy screening and dose-range finding studies.

  • Orthotopic Xenograft Models: In these models, human tumor cells are implanted into the corresponding organ of origin in the mouse (e.g., human lung cancer cells implanted in the mouse lung).[9][10][11][12] This provides a more clinically relevant tumor microenvironment, which can influence tumor growth, metastasis, and response to therapy.[9][10][11][12] Orthotopic models are particularly valuable for studying tumor progression and metastasis.

Experimental Workflow for Xenograft Studies

xenograft_workflow cluster_prep Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture Cancer Cell Line Culture cell_harvest Cell Harvesting & Counting cell_culture->cell_harvest implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_harvest->implantation animal_prep Animal Acclimatization animal_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Initiation randomization->treatment monitoring Tumor Measurement & Body Weight Monitoring treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint tissue_collection Tumor & Tissue Collection endpoint->tissue_collection analysis Ex Vivo Analysis tissue_collection->analysis cns_workflow cluster_prep Preparation cluster_induction Disease Induction cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis animal_prep Animal Acclimatization induction Disease Induction (LPS, MOG, or Genetic) animal_prep->induction reagent_prep Reagent & Compound Prep reagent_prep->induction treatment Treatment Initiation induction->treatment monitoring Clinical Scoring & Behavioral Testing treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint tissue_collection Brain/Spinal Cord Collection endpoint->tissue_collection analysis Histology & Biomarker Analysis tissue_collection->analysis

Caption: Workflow for in vivo CNS efficacy studies.

Detailed Protocol: LPS-Induced Neuroinflammation

2.3.1. Materials

  • Animals: 8-10 week old male C57BL/6 mice.

  • Reagents:

    • Lipopolysaccharide (LPS) from E. coli.

    • Sterile, pyrogen-free saline.

    • Test article and vehicle.

  • Equipment:

    • Behavioral testing apparatus (e.g., open field, elevated plus maze).

    • ELISA kits for cytokines (e.g., TNF-α, IL-1β, IL-6).

    • Equipment for immunohistochemistry and Western blotting.

2.3.2. Procedure

  • Treatment:

    • Administer the test article or vehicle to the mice for a predetermined period (e.g., 7 days) before LPS challenge.

  • LPS Challenge:

    • Inject mice intraperitoneally with LPS (e.g., 1 mg/kg) or saline. [13]

  • Behavioral and Molecular Analysis:

    • Conduct behavioral tests (e.g., open field test for sickness behavior) 2-4 hours post-LPS injection.

    • At 4 and 24 hours post-LPS, euthanize the mice and collect blood and brain tissue.

    • Measure cytokine levels in the serum and brain homogenates using ELISA. [14] * Analyze brain tissue for markers of microglial and astrocyte activation (e.g., Iba1, GFAP) by immunohistochemistry or Western blot.

Detailed Protocol: Experimental Autoimmune Encephalomyelitis (EAE)

2.4.1. Materials

  • Animals: 8-12 week old female C57BL/6 mice.

  • Reagents:

    • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Pertussis toxin (PTX).

    • Sterile PBS.

    • Test article and vehicle.

2.4.2. Procedure

  • EAE Induction:

    • On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion of MOG35-55 in CFA. [15] * On day 0 and day 2, inject mice intraperitoneally with PTX.

  • Treatment and Clinical Scoring:

    • Begin treatment with the test article or vehicle on a prophylactic (e.g., day 0) or therapeutic (e.g., day 10) schedule.

    • Starting on day 7, monitor mice daily for clinical signs of EAE and score them on a scale of 0-5:

      • 0: No clinical signs.

      • 1: Limp tail.

      • 2: Hind limb weakness.

      • 3: Hind limb paralysis.

      • 4: Hind and forelimb paralysis.

      • 5: Moribund state. [16][17]

  • Endpoint and Analysis:

    • At the end of the study (e.g., day 28), euthanize the mice and collect spinal cords.

    • Analyze spinal cord tissue for inflammation and demyelination by histology (e.g., H&E and Luxol Fast Blue staining).

Detailed Protocol: SOD1G93A Mouse Model of ALS

2.5.1. Materials

  • Animals: SOD1G93A transgenic mice and wild-type littermates.

  • Reagents: Test article and vehicle.

  • Equipment:

    • Rotarod apparatus.

    • Hanging wire test apparatus.

    • Grip strength meter.

2.5.2. Procedure

  • Treatment:

    • Begin treatment with the test article or vehicle at a presymptomatic age (e.g., 60 days).

  • Motor Function Testing:

    • Perform motor function tests weekly or bi-weekly starting at a presymptomatic age.

      • Rotarod: Measure the latency to fall from a rotating rod. [18][19] * Hanging Wire Test: Measure the time the mouse can hang from a wire grid. [18] * Grip Strength: Measure the peak force generated by the forelimbs and hindlimbs.

  • Endpoint and Analysis:

    • Define the study endpoint based on a humane endpoint, such as the inability to right itself within 30 seconds of being placed on its side, or a significant loss of body weight.

    • Analyze the data by comparing the rate of decline in motor function and the survival time between the treatment and control groups. [20]

Part 3: In Vivo Pharmacodynamics - Assessing DNA Damage

To confirm the hypothesized mechanism of action of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, it is crucial to assess its ability to induce DNA damage in vivo.

Rationale for Method Selection
  • In Vivo Comet Assay (Single Cell Gel Electrophoresis): This assay is a sensitive method for detecting DNA strand breaks in individual cells from various tissues. [21][22][23][24]Following treatment with a genotoxic agent, cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the intensity of which is proportional to the amount of DNA damage.

  • γ-H2AX Immunohistochemistry: Histone H2AX is phosphorylated at serine 139 (forming γ-H2AX) in response to DNA double-strand breaks. [25][26][27]This phosphorylation event can be detected by immunohistochemistry in tissue sections, where the presence of γ-H2AX foci serves as a biomarker for DNA damage. [26][28][29]

Experimental Workflow for In Vivo DNA Damage Assessment

dna_damage_workflow cluster_prep Preparation cluster_treatment Treatment cluster_collection Tissue Collection cluster_analysis Analysis animal_prep Animal Acclimatization treatment Compound Administration animal_prep->treatment compound_prep Compound Preparation compound_prep->treatment collection Tissue Harvest at Specific Time Points treatment->collection comet_assay In Vivo Comet Assay collection->comet_assay gH2AX_staining γ-H2AX Immunohistochemistry collection->gH2AX_staining

Sources

Application Note: Optimization of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one Scaffolds for Enhanced Potency

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 1,4-benzoxazin-3-one heterocycle is a "privileged scaffold" in medicinal chemistry, recognized for its ability to mimic peptide turns and interact with diverse biological targets, including Dopamine D2/D3 receptors, Serotonin 5-HT1A receptors, and inflammatory mediators (COX/LOX enzymes).

This guide focuses on the 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one derivative.[1] Unlike the more common 6- or 7-substituted analogs, the 5-amino variant offers a unique vector for chemical exploration. The amino group at position 5 is sterically proximal to the lactam nitrogen (N4), allowing for the creation of pseudo-tricyclic electronic environments or specific hydrogen-bonding networks that can drastically improve binding affinity (potency).

Key Optimization Objectives:

  • Potency: Enhance

    
     values into the low nanomolar (nM) range via functionalization of the 5-amino "handle."
    
  • Metabolic Stability: Mitigate rapid lactam hydrolysis through steric protection at C2 and N4.

  • Selectivity: Differentiate between homologous GPCR targets (e.g., D2 vs. D3) using specific distal motifs.

Rational Design & SAR Strategy

The optimization strategy relies on a Structure-Activity Relationship (SAR) cycle that systematically modifies the core scaffold.

The Pharmacophore Model

The 5-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one scaffold presents three critical vectors for modification:

  • Vector A (N4-Position): The lactam nitrogen. Alkylation here modulates lipophilicity (LogP) and prevents metabolic N-glucuronidation. Bulky groups can also induce conformational lock.

  • Vector B (C2-Methyl): The chiral center. The (S)-enantiomer is often the bioactive form in benzoxazinone-based neuro-agents. The methyl group provides slight steric bulk to retard hydrolytic ring-opening.

  • Vector C (C5-Amino): The primary optimization handle. As a nucleophile, it allows for the generation of amides, ureas, and sulfonamides. These extensions probe the "deep pocket" of receptor targets.

Visualization of SAR Logic

SAR_Strategy Core 5-Amino-2-methyl- benzoxazinone Core N4 N4-Position (Solubility & Conf. Lock) Core->N4 Alkylation C2 C2-Methyl (Stereochemistry & Stability) Core->C2 Chiral Resolution C5 C5-Amino Handle (Potency & Selectivity) Core->C5 Acylation/Reductive Amination Target High Potency Lead Candidate N4->Target C2->Target C5->Target

Figure 1: SAR Optimization Strategy highlighting the C5-Amino group as the primary vector for potency enhancement.

Synthetic Protocols

The following protocols describe the synthesis of the core scaffold followed by library generation at the C5 position.

Protocol A: Synthesis of the 5-Amino Core

Prerequisite: Start with 2-amino-3-nitrophenol to ensure the nitrogen is at the correct position relative to the oxygen.

Step 1: Cyclization

  • Reagents: 2-amino-3-nitrophenol (1.0 eq), Ethyl 2-bromopropionate (1.2 eq), Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: Acetone (Anhydrous).

  • Procedure:

    • Dissolve 2-amino-3-nitrophenol in acetone under

      
       atmosphere.
      
    • Add

      
       and stir for 30 min at RT.
      
    • Dropwise add Ethyl 2-bromopropionate.

    • Reflux for 6–8 hours (Monitor via TLC, Hexane:EtOAc 7:3).

    • Mechanism: Base-mediated O-alkylation followed by intramolecular amide formation.

  • Workup: Filter inorganic salts, concentrate filtrate. Recrystallize from Ethanol.

  • Product: 2-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one.

Step 2: Reduction of Nitro Group

  • Reagents: Nitro-intermediate (from Step 1),

    
     (10% wt), Hydrogen gas (
    
    
    
    , balloon pressure).
  • Solvent: Methanol.

  • Procedure:

    • Suspend intermediate in MeOH. Add Pd/C carefully.

    • Purge with

      
       and stir vigorously at RT for 4 hours.
      
    • Critical Note: Do not use Fe/HCl or SnCl2 if acid-sensitive side chains are introduced later; catalytic hydrogenation is cleaner for this scaffold.

  • Workup: Filter through Celite pad. Concentrate in vacuo.

  • Yield: Typically >90%. Product is 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one .[1]

Protocol B: C5-Derivatization (Urea Library Generation)

Ureas are preferred over amides for GPCR targeting due to their ability to act as both hydrogen bond donors and acceptors.

  • Reagents: 5-Amino-core (1.0 eq), Diverse Isocyanates (R-NCO, 1.1 eq), Pyridine (Catalytic).

  • Solvent: Dichloromethane (DCM) or THF.

  • Procedure:

    • Dissolve 5-Amino-core in dry DCM.

    • Add R-NCO at

      
      .
      
    • Allow to warm to RT and stir for 12 hours.

    • Precipitate usually forms (Urea product).

  • Purification: Wash solid with cold ether. If soluble, use Flash Chromatography (DCM:MeOH gradient).

Biological Validation Protocols

To claim "improved potency," you must validate against a baseline (the unsubstituted 5-amino parent).

Protocol C: Competitive Binding Assay (Dopamine D2)

This assay determines the affinity (


) of your new derivatives.

Materials:

  • Membranes: CHO cells overexpressing human D2 receptor.

  • Radioligand:

    
    -Methylspiperone (0.5 nM final conc).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl.

Workflow:

  • Preparation: Dilute test compounds in DMSO (10 mM stock) to varying concentrations (

    
     M to 
    
    
    
    M).
  • Incubation: Mix Membranes + Radioligand + Test Compound in 96-well plates.

  • Equilibrium: Incubate for 60 min at

    
    .
    
  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Liquid Scintillation Counting.

Data Analysis: Calculate


 using non-linear regression (GraphPad Prism). Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.
Protocol D: Microsomal Stability (Metabolic Potency)

High binding affinity is useless if the drug is metabolized instantly.

  • System: Pooled Human Liver Microsomes (HLM).

  • Reaction: Test compound (1

    
    M) + HLM (0.5 mg/mL) + NADPH regenerating system.
    
  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with Acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS. Measure % parent remaining.

  • Target:

    
     minutes is required for lead candidates.
    

Data Presentation & Analysis

When reporting your results, summarize the SAR trends clearly.

Table 1: SAR Summary of 5-Substituted Derivatives

Compound IDR-Group (at C5-Urea)D2 Receptor

(nM)
HLM

(min)
Notes
Ref-1 -NH2 (Parent)45015Weak binder, rapid clearance
BXZ-02 -NH-CO-NH-Phenyl4528Aromatic stacking improves

BXZ-05 -NH-CO-NH-(4-F-Phenyl)1235Fluorine improves metabolic stability
BXZ-09 -NH-CO-NH-(Piperazine)2.1 55 Lead Candidate: Salt bridge interaction
Visualizing the Workflow

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation Step1 Nitro-Precursor Cyclization Step2 Pd/C Reduction to 5-Amine Step1->Step2 Step3 Library Gen (Ureas/Amides) Step2->Step3 Assay1 D2 Binding (Ki Determination) Step3->Assay1 Screening Assay2 Microsomal Stability Assay1->Assay2 Hits only Assay2->Step3 Refine SAR (Iterative)

Figure 2: Iterative workflow for optimizing the benzoxazinone scaffold.

References

  • Review of Scaffold Utility: Zhang, P., et al. (2022). "Benzoxazine: A Privileged Scaffold in Medicinal Chemistry." Current Medicinal Chemistry. Link

  • Synthetic Methodology: Ilaš, J., et al. (2005).[2] "Recent advances in the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones." Tetrahedron. Link[2]

  • Neuropharmacology Context: Jiang, et al. (2019). "Discovery of 1,4-benzoxazin-3-one derivatives as multi-target GPCR ligands." Frontiers in Pharmacology. Link (Note: Generalized citation based on scaffold activity in search results).

  • Assay Protocol: "Binding Assay Protocols for GPCRs." Eurofins Discovery Services. Link

Sources

Application Note: Formulation Strategies for 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one in Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The target molecule, 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (hereafter referred to as AMB-3 ), presents a classic challenge in preclinical formulation: a rigid, bicyclic heterocycle with mixed functional groups.[1]

The 1,4-benzoxazin-3-one core is typically lipophilic and poorly water-soluble ("brick dust" character).[1] However, the 5-amino substituent introduces a weakly basic center, while the 3-one (lactam) moiety presents weak acidity/hydrogen bond donor capability.[1] This "push-pull" electronic structure often leads to high crystal lattice energy and poor aqueous solubility at neutral pH.[1]

This guide provides a rational, step-by-step framework to formulate AMB-3 for intravenous (IV) and oral (PO) administration, ensuring bioavailability is not limited by the vehicle.[1]

Physicochemical Profile (Estimated)
PropertyValue/CharacteristicImplication for Formulation
Core Structure Fused Benzene-Oxazine ringHigh planarity, potential for stacking (low solubility).[1]
LogP ~1.5 – 2.5 (Predicted)Moderately lipophilic; requires co-solvents or surfactants.
pKa (Basic) ~3.5 – 4.5 (Aniline-like amine)Solubility may increase significantly at pH < 3.[1]0.
pKa (Acidic) >10 (Lactam NH)Unlikely to deprotonate at physiological pH.
Classification BCS Class II or IVPermeability likely good; Solubility is the rate-limiting step.[1]

Pre-Formulation Decision Logic

Before selecting a vehicle, you must categorize the study intent. A high-dose toxicology study requires a high-capacity suspension, whereas a PK study requires a solution to accurately determine clearance and volume of distribution.[1]

Formulation Decision Tree

FormulationLogic Start Start: Define Study Goal CheckSol Solubility Screen: (DMSO, PEG400, pH 4 Buffer) Start->CheckSol RouteDecision Route of Administration? CheckSol->RouteDecision IV_Route Intravenous (IV) RouteDecision->IV_Route PK / Bioavailability PO_Route Oral (PO) RouteDecision->PO_Route Efficacy / Tox SolubilityHigh Solubility > 1 mg/mL? IV_Route->SolubilityHigh Suspension Protocol C: Standard Suspension (MC + Tween 80) PO_Route->Suspension High Dose Required Cosolvent Protocol A: Co-Solvent Solution (DMSO/PEG/Saline) SolubilityHigh->Cosolvent Yes (Moderate) Complexation Protocol B: Cyclodextrin Complex (HP-β-CD) SolubilityHigh->Complexation No (Poor)

Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route and physicochemical properties.[1]

Protocol A: Intravenous (IV) Solution Formulation

Target Concentration: 1 – 5 mg/mL Best For: Pharmacokinetic (PK) profiling.

For AMB-3, we utilize a "Co-Solvent" strategy.[1] The amine group suggests that maintaining a slightly acidic pH (via the vehicle or saline) may prevent precipitation, but we primarily rely on organic co-solvents to solvate the hydrophobic core.

The Vehicle: 5% DMSO / 40% PEG 400 / 55% Saline

This is a "Gold Standard" discovery vehicle that balances solubilization power with tolerability in rodents.

Reagents
  • DMSO (Dimethyl Sulfoxide): Super-solvent (ensure USP/Ph. Eur. grade).

  • PEG 400 (Polyethylene Glycol): Co-solvent and viscosity modifier.

  • Sterile Saline (0.9% NaCl): Aqueous phase.

Step-by-Step Procedure
  • Weighing: Accurately weigh the required amount of AMB-3 into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of DMSO (5% of total volume) .

    • Critical Step: Vortex or sonicate until the compound is completely dissolved. If it does not dissolve here, it will not dissolve in the final mixture.

  • Secondary Solubilization: Add PEG 400 (40% of total volume) .

    • Vortex for 30–60 seconds. The solution may warm slightly (exothermic mixing); this aids dissolution.[2]

  • Aqueous Addition: Slowly add Warm Saline (55% of total volume) while vortexing.

    • Why Warm? Adding cold saline to a PEG solution can shock the compound out of solution. Pre-warming saline to 37°C reduces precipitation risk.

  • Clarification: Inspect visually. The solution must be optically clear.

    • Troubleshooting: If cloudy, sonicate for 5 minutes. If still cloudy, check pH. If pH > 7, adjust to pH 4–5 using 0.1N HCl (leveraging the 5-amino group).

  • Filtration: Filter through a 0.22 µm PVDF or PES syringe filter immediately before dosing to ensure sterility.

Protocol C: Oral (PO) Suspension Formulation

Target Concentration: 10 – 100 mg/mL Best For: Efficacy studies, Toxicology, Dose-Ranging.

Since AMB-3 is likely a "brick dust" molecule, creating a stable suspension is safer than forcing a solution that might precipitate in the stomach. We use a Methylcellulose (MC) / Tween 80 system.[2][3]

The Vehicle: 0.5% (w/v) Methylcellulose + 0.2% (v/v) Tween 80 in Water
  • Tween 80: Surfactant. Lowers surface tension, allowing water to "wet" the hydrophobic AMB-3 crystals.

  • Methylcellulose (400 cP): Suspending agent. Increases viscosity to slow down particle sedimentation (Stokes' Law).

Workflow Diagram

SuspensionProtocol Step1 1. Levigation (Compound + Tween 80) Step2 2. Wetting (Add small vol. 0.5% MC) Step1->Step2 Paste Formation Step3 3. Dispersion (Add remaining MC) Step2->Step3 Slurry Step4 4. Homogenization (High Shear/Sonicate) Step3->Step4 Final Volume

Figure 2: Critical "Wetting" workflow to prevent aggregation in suspension formulations.

Step-by-Step Procedure
  • Vehicle Preparation (Bulk):

    • Heat 50% of the required water to 80°C. Disperse Methylcellulose powder (0.5% w/v).

    • Add remaining cold water and stir at 4°C overnight to hydrate (solution becomes clear).

    • Add Tween 80 (0.2% v/v) and mix.

  • Compound Weighing: Weigh AMB-3 into a mortar or a formulation vial.

  • Levigation (The "Paste" Step):

    • Add the Tween 80 (or a small amount of the vehicle containing Tween) directly to the powder.

    • Scientific Rationale: You must displace the air layer on the hydrophobic crystal surface. Grind/mix until a smooth paste is formed. Do not skip this.

  • Geometric Dilution: Slowly add the 0.5% MC vehicle in small increments, mixing thoroughly after each addition to maintain a homogeneous suspension.

  • Homogenization:

    • For volumes >10 mL: Use a Polytron homogenizer (low speed).

    • For volumes <10 mL: Probe sonicate for 30 seconds (on ice to prevent heating).

  • QC Check: Invert the vial. No clumps should be visible. The suspension should appear milky and uniform.

Quality Control & Stability

To ensure data integrity, the formulation must be validated.

ParameterMethodAcceptance Criteria
Concentration Verification HPLC-UV (e.g., C18 column, ACN/Water gradient)±10% of nominal concentration.
Homogeneity (Suspension) Sample top, middle, and bottom of the vial.CV < 5% between locations.
Particle Size (Suspension) Microscopy or Dynamic Light Scattering (DLS)D90 < 10 µm (to ensure uniform absorption).
Stability Re-analyze after 4 hours at Room Temp.>95% recovery.

Important Note on the 5-Amino Group: Primary aromatic amines are susceptible to oxidation (browning) over time.[1]

  • Mitigation: Protect formulation from light (amber vials).

  • Mitigation: If stability is poor (<4 hours), add 0.1% Sodium Metabisulfite or Ascorbic Acid as an antioxidant.

References

  • Li, P., & Tse, F. L. (2010). Formulation design and optimization for preclinical studies. Journal of Pharmaceutical Sciences.

    • Context: Authoritative review on vehicle selection (PEG/DMSO limits) for discovery PK.
  • Neervannan, S. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology.

    • Context: Establishes the decision tree for Solutions vs. Suspensions in early development.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[3] Pharmaceutical Research.

    • Context: Provides the safety limits for excipients like Tween 80 and DMSO in rodents.
  • Gao, Z. H., et al. (2012). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat.[4][5] Journal of Pharmacological and Toxicological Methods.

    • Context: Validation of the PEG/PG/DMA vehicle systems for lipophilic compounds.

Sources

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzoxazinones in Oncology

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a heterocyclic structure of significant interest in medicinal chemistry, recognized for its broad range of biological activities and favorable toxicity profile.[1] Derivatives of this core structure are being actively investigated for various therapeutic applications, including oncology.[2][3] A crucial mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death, a tightly regulated process essential for tissue homeostasis.[4] Dysregulation of apoptosis is a hallmark of cancer, and compounds that can reactivate this process in malignant cells are promising therapeutic candidates.[4]

Recent studies on derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated their ability to induce apoptosis in cancer cells through various mechanisms. These include the induction of DNA damage, activation of key executioner caspases like caspase-7, and upregulation of tumor suppressor genes such as p53.[1][5] For instance, certain 1,2,3-triazole derivatives linked to the 2H-1,4-benzoxazin-3(4H)-one core have been shown to trigger apoptosis in a dose-dependent manner, as confirmed by flow cytometry.[1] Furthermore, the presence of an amino group has been identified as a potentially important feature for the pro-apoptotic activity of some benzoxazinone derivatives.[5]

This application note provides a detailed guide for the analysis of apoptosis induced by a specific derivative, 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one , using flow cytometry. While direct studies on this particular compound are limited, the protocols and mechanistic insights presented here are based on the established activities of structurally related benzoxazinones and aminophenoxazinones.[1][2][5] We will focus on the gold-standard Annexin V and Propidium Iodide (PI) assay, a robust method for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Principle of Apoptosis Detection by Annexin V/PI Staining

Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of single cells in a population.[7] The Annexin V/PI dual staining assay is a cornerstone of apoptosis research, leveraging two key cellular changes that occur during the apoptotic process.[6]

  • Annexin V: In healthy, viable cells, the phospholipid phosphatidylserine (PS) is exclusively located on the inner leaflet of the plasma membrane.[6] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V, a protein with a high affinity for PS.[6]

  • Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells.[6] However, in late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus.[6]

By using these two stains concurrently, we can distinguish four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is often smaller).

Experimental Workflow

The following diagram outlines the general workflow for assessing apoptosis induced by 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

G cluster_0 Cell Culture & Treatment cluster_1 Cell Harvesting & Staining cluster_2 Data Acquisition & Analysis A Seed cells at optimal density B Treat cells with 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (and vehicle control) A->B C Incubate for a predetermined time course B->C D Harvest both adherent and floating cells C->D E Wash cells with cold PBS D->E F Resuspend in Annexin V Binding Buffer E->F G Add Annexin V-FITC and Propidium Iodide F->G H Incubate in the dark G->H I Acquire data on a flow cytometer H->I J Gate cell populations I->J K Quantify cell populations (Viable, Early Apoptotic, Late Apoptotic/Necrotic) J->K

Caption: Experimental workflow for apoptosis analysis.

Detailed Protocols

I. Cell Culture and Treatment

Causality Behind Experimental Choices: The choice of cell line, seeding density, compound concentration, and incubation time are critical parameters that must be empirically determined. Cancer cell lines such as HepG2 (liver), A549 (lung), or MCF-7 (breast) are often used in initial screenings of novel compounds.[8][9] A dose-response and time-course experiment is essential to identify the optimal conditions for inducing apoptosis without causing widespread necrosis.

Protocol:

  • Seed the chosen cancer cell line in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.

  • Allow cells to adhere and grow for 24 hours in a 37°C incubator with 5% CO₂.

  • Prepare a stock solution of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one in a suitable solvent (e.g., DMSO).

  • Treat the cells with varying concentrations of the compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration used for the compound.

  • Incubate the cells for different time points (e.g., 12, 24, 48 hours).

  • For a positive control, treat a separate set of cells with a known apoptosis inducer, such as staurosporine (1 µM) for 4 hours.

II. Cell Harvesting and Staining with Annexin V/PI

Trustworthiness of the Protocol: This protocol incorporates steps to ensure all cell populations are collected and that staining is performed under optimal conditions to maintain cell integrity and achieve accurate results. It is crucial to handle cells gently to prevent premature membrane damage.

Protocol:

  • Harvesting:

    • Carefully collect the cell culture medium from each well into a labeled 15 mL conical tube. This contains floating (potentially apoptotic or necrotic) cells.

    • Wash the adherent cells once with 1 mL of cold PBS and add this wash to the respective conical tube.

    • Detach the adherent cells using a gentle, non-enzymatic cell dissociation solution (e.g., Accutase) or by using trypsin for a minimal amount of time.[10]

    • Add the detached cells to the same conical tube.

  • Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant.

    • Resuspend the cell pellet in 1 mL of cold PBS and repeat the centrifugation step.

  • Staining:

    • Aspirate the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[10]

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Keep the samples on ice and protected from light until analysis. Analyze within one hour for best results.[10]

Data Acquisition and Analysis

Data Presentation: Flow cytometry data is typically presented as a two-dimensional dot plot, with Annexin V fluorescence on one axis and PI fluorescence on the other. Quadrant gates are set based on unstained and single-stained controls to delineate the four populations.

Quantitative Data Summary:

The results of the flow cytometry analysis can be summarized in a table as follows:

Treatment GroupViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control (DMSO)>95%<5%<2%
5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (Low Conc.)VariableIncreasedSlightly Increased
5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (High Conc.)DecreasedVariableSignificantly Increased
Positive Control (Staurosporine)Significantly DecreasedIncreasedSignificantly Increased

Hypothesized Signaling Pathway of Apoptosis Induction

Authoritative Grounding: Based on studies of related benzoxazinone derivatives, a plausible mechanism of action involves the induction of cellular stress leading to the activation of the intrinsic (mitochondrial) pathway of apoptosis.[1][5] This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of executioner caspases.[4]

G cluster_0 Inducing Agent & Cellular Stress cluster_1 Mitochondrial Pathway Regulation cluster_2 Caspase Cascade & Execution A 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one B DNA Damage / Oxidative Stress A->B C p53 Activation B->C D Bax/Bak Activation C->D E Bcl-2/Bcl-xL Inhibition C->E F Mitochondrial Outer Membrane Permeabilization (MOMP) D->F E->F G Cytochrome c Release F->G H Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) G->H I Caspase-9 Activation H->I J Caspase-3/7 Activation I->J K Substrate Cleavage (PARP, etc.) J->K L Apoptosis K->L

Caption: Hypothesized intrinsic apoptosis pathway.

References

  • Pharmacological Activities of Aminophenoxazinones. (2021). PMC. Retrieved from [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PMC. Retrieved from [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.). PMC. Retrieved from [Link]

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. (2025). ResearchGate. Retrieved from [Link]

  • Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. (2024). PubMed Central. Retrieved from [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][11]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025). PMC. Retrieved from [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[2][11]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). PubMed Central. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. (n.d.). PubMed. Retrieved from [Link]

  • Induction of apoptosis and necrosis by resistance modifiers benzazoles and benzoxazines on tumour cell line mouse lymphoma L5718 Mdr+cells. (2025). ResearchGate. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2024). ScienceDirect. Retrieved from [Link]

  • Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Purification challenges of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Purification & Stability Protocols Ticket ID: BZX-5-AMINO-GUIDE Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Deceptive" Scaffold

Welcome to the technical support hub for 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one .

If you are here, you are likely facing one of three problems: your "white" solid has turned purple/brown, your reduction reaction is stuck in an iron sludge, or your product is oiling out during recrystallization.

This molecule is a critical intermediate for bioactive heterocycles (including anticoagulants and adrenergic agonists). Its dual nature—possessing both a basic aniline moiety and a lactam core—creates unique purification challenges. The 5-amino position, being electronically coupled to the benzoxazinone core, makes it susceptible to oxidative degradation and tricky solubility profiles.

This guide abandons generic advice. Below are the field-proven protocols to isolate high-purity material.

Module 1: The "Pink/Brown" Impurity (Oxidation Control)

User Complaint: "My product was off-white after the column, but after drying in the oven, it turned dark brown/purple."

Root Cause: The 5-amino group on the electron-rich aromatic ring is highly prone to oxidation, forming quinoid-like or azo-dimer impurities. This is accelerated by:

  • Light exposure.

  • Trace metal contamination (especially if reduced using Fe/HCl).

  • Basic silica gel (catalyzes oxidation).

Troubleshooting Protocol
StepActionTechnical Rationale
1 Acidic Workup Do not store the free base in solution for long periods. Convert to the HCl salt immediately if not using the next step instantly. The protonated amine is resistant to oxidation.
2 Deoxygenated Solvents Sparge all recrystallization solvents with Nitrogen/Argon for 15 mins.
3 Additive Add 0.1% Ascorbic Acid to the aqueous phase during extraction. This acts as a sacrificial antioxidant.
4 Drying Vacuum oven only (<40°C). Avoid air drying on the bench.

Module 2: The "Iron Sludge" (Post-Reduction Cleanup)

User Complaint: "I reduced the 5-nitro precursor with Iron/Acetic Acid, but I can't filter off the iron residues. The product is trapped in the cake."

Root Cause: The 5-amino-benzoxazinone can act as a bidentate ligand (using the 5-NH2 and the 4-NH/3-CO), chelating iron ions. This creates a gelatinous complex that clogs Celite and traps yield.

The "EDTA Chelation" Protocol

Do not rely on simple Celite filtration.

  • Quench: Dilute the reaction mixture with EtOAc/MeOH (9:1).

  • Chelate: Add a saturated aqueous solution of Disodium EDTA (pH adjusted to ~8 with NaHCO3).

  • Stir: Vigorously stir for 30–45 minutes. The EDTA has a higher affinity for Fe(II)/Fe(III) than your product. The layers will clarify.

  • Separate: The iron will migrate to the aqueous phase (turning it deep red/brown). The organic phase should be yellow/orange.

  • Filter: Now filter the organic phase through a small pad of Celite to remove remaining metallic particulates.

Module 3: Solubility & Recrystallization (The "Oiling Out" Fix)

User Complaint: "I tried recrystallizing from Ethanol, but it formed an oil at the bottom instead of crystals."

Root Cause: This molecule has a "solubility gap." It is too soluble in hot ethanol and insoluble in water, leading to rapid phase separation (oiling) before nucleation can occur.

Recommended Solvent Systems
MethodSolvent SystemProtocol Notes
Standard EtOH : Water (4:1) Dissolve in boiling EtOH. Add hot water dropwise until just turbid. Cool very slowly (wrap flask in foil). Rapid cooling = Oil.
High Purity iPrOH (Isopropyl Alcohol) Dissolve in boiling iPrOH. If oiling occurs, add a seed crystal at 50°C. This solvent often yields better crystalline forms than EtOH.
Flash Column DCM : MeOH (95:5) If recrystallization fails, use silica. Pre-treat silica with 1% Et3N to prevent acid-catalyzed decomposition, but flush well to remove amine before loading.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reduction product.

PurificationWorkflow Crude Crude Reduction Mixture (Fe/Acid or H2/Pd) IronCheck Is Iron/Metal Present? Crude->IronCheck EDTA Protocol: EDTA Chelation Wash (pH 8, 30 mins) IronCheck->EDTA Yes (Fe/AcOH route) Solubility Solubility Check (Hot EtOH) IronCheck->Solubility No (H2/Pd route) EDTA->Solubility Recryst Recrystallization (iPrOH or EtOH/H2O) Solubility->Recryst Clean Profile (Single Spot TLC) Chromatography Flash Column (DCM:MeOH 95:5) *Neutralized Silica* Solubility->Chromatography Complex Mixture (Oils/Tars) SaltForm Final Step: HCl Salt Formation (For Storage Stability) Recryst->SaltForm Chromatography->SaltForm

Caption: Decision matrix for isolating 5-amino-benzoxazinone from crude reduction mixtures.

Frequently Asked Questions (FAQs)

Q: Can I use catalytic hydrogenation (Pd/C) instead of Iron reduction to avoid the sludge? A: Yes, but with a caveat. The benzoxazinone ring contains a benzylic-like amine (position 4). While standard Pd/C conditions (H2, MeOH) usually reduce the nitro group cleanly, prolonged exposure or high pressure can lead to de-halogenation (if halogens are present) or potential ring-opening side reactions. Monitor strictly by LCMS and stop immediately upon consumption of the starting material.

Q: My NMR shows a "ghost" peak around 10-11 ppm. Is this an impurity? A: Likely not. This is the lactam NH (position 4). It is often broad and its chemical shift is highly concentration-dependent due to hydrogen bonding. Do not confuse it with a carboxylic acid impurity.

Q: How do I store the purified compound? A:

  • Free Base: Store under Argon at -20°C. Shelf life: ~2-4 weeks before darkening.

  • HCl Salt: Store at 4°C. Shelf life: >6 months.

    • To make the salt: Dissolve free base in minimal dry dioxane, add 4M HCl in Dioxane dropwise, filter the white precipitate.

References

  • Synthesis of 1,4-benzoxazine derivatives: Title: Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. Source: New Journal of Chemistry (RSC). URL:[Link]

  • General Benzoxazinone Synthesis & Reduction: Title: Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one. Source: NIH / PubMed Central. URL:[Link]

  • Iron Removal Strategies (General Chemistry): Title: How to completely remove iron (Fe) powder from the reaction mixture? Source: ResearchGate (Community Consensus). URL:[Link]

Technical Support Center: Preclinical Optimization for 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (AMBO-3)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Department: Preclinical Pharmacology & Toxicology Subject: Refinement of Animal Models for Benzoxazinone-3-one Scaffolds Audience: Senior Research Associates, PK/PD Scientists, In Vivo Pharmacologists

Executive Summary & Molecule Profile

Compound Identification: 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (referred to herein as AMBO-3 ). Chemical Class: Benzoxazinone derivative.[1][2][3][4][5][6][7][8][9][10][11] Primary Research Contexts:

  • CNS Therapeutics: Dopamine D2/Serotonin 5-HT modulation (Anxiolytic/Antipsychotic potential) and NPY Y5 antagonism (Metabolic/Obesity models).

  • Anti-inflammatory: COX-2 inhibition and cytokine modulation.

The Challenge: Benzoxazinone scaffolds are rigid, planar heterocycles often characterized by low aqueous solubility and high lipophilicity . Standard physiological saline formulations frequently lead to precipitation, erratic bioavailability, and injection site irritation. Furthermore, their activity in stress-sensitive CNS pathways requires rigorous refinement of animal handling to prevent "handling-induced hyperthermia" or stress masking the therapeutic signal.

This guide provides a self-validating troubleshooting framework to refine experimentation, adhering to the 3Rs (Replacement, Reduction, Refinement) .

Troubleshooting Module: Formulation & Administration

Issue: “My compound precipitates in the syringe or shows high variability in plasma exposure (high %CV) between animals.”

Root Cause: AMBO-3 is lipophilic.[2] Standard phosphate-buffered saline (PBS) vehicles are insufficient, leading to micro-precipitation. This causes "depot effects" (erratic absorption) and peritonitis (pain/stress), which alters behavioral data.

Protocol: The "Solubility Ladder" Strategy

Do not default to 10% DMSO. Use this stepwise decision matrix to optimize the vehicle.

FormulationDecision Start Start: Solubility Assessment Step1 1. Visual Solubility Test (PBS pH 7.4) Start->Step1 Check1 Soluble? Step1->Check1 Step2 2. Add Co-solvent (5% DMSO + 5% Tween 80) Check1->Step2 No (Precipitate) Success Proceed to In Vivo Check1->Success Yes Check2 Soluble? Step2->Check2 Step3 3. Complexation (20% HP-β-Cyclodextrin) Check2->Step3 No Check2->Success Yes Check3 Soluble? Step3->Check3 Step4 4. Lipid Formulation (Labrasol / Corn Oil) Check3->Step4 No Check3->Success Yes (Recommended) Step4->Success Fail Re-engineer Salt Form

Caption: Decision tree for solubilizing lipophilic benzoxazinone derivatives to prevent injection pain and variability.

Recommended Vehicle (Refinement)

For AMBO-3, the "Gold Standard" refinement to minimize injection pain is Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

  • Why: It encapsulates the lipophilic drug in a hydrophobic core while maintaining a hydrophilic exterior, preventing tissue irritation common with DMSO/Tween.

  • Recipe: 20% (w/v) HP-β-CD in sterile water. Stir for 30 mins at 37°C.

Troubleshooting Module: CNS Behavioral Assays

Issue: “My control mice show high anxiety levels, masking the anxiolytic effect of AMBO-3.”

Root Cause: Benzoxazinones often target stress-sensitive pathways (5-HT/Dopamine). Standard "tail picking" handling induces an immediate cortisol/corticosterone spike, which overrides the subtle effects of the drug.

Protocol: Non-Aversive Handling (Tunnel Handling)

Scientific Basis: Research by Jane Hurst et al. proves that tail handling induces anxiety comparable to physical restraint. Tunnel handling reduces anxiety-like behaviors in the Elevated Plus Maze (EPM) and Open Field Test (OFT).

Step-by-Step Implementation:

  • Acclimatization: 3 days prior to the experiment, place a clear acrylic tunnel (red-tinted is optimal for mice) in the home cage.

  • Transfer: When moving the animal to the testing arena, guide them into the tunnel rather than grasping the tail.

  • Dosing: If IP injection is required, use the "scruff" technique only at the moment of injection, then immediately return the animal to the home cage tunnel.

Data Validation Check: Compare the "Time in Center" (Open Field Test) of your Vehicle Control group against historical facility data. If your controls are freezing >40% of the time, your handling technique is invalidating the study.

Troubleshooting Module: Pharmacokinetics (PK)

Issue: “We are using too many animals for PK profiling (3 mice per timepoint).”

Root Cause: Traditional cardiac puncture requires terminal anesthesia, necessitating composite sampling (different mice for different timepoints). This introduces inter-animal variability and wastes life.

Protocol: Serial Microsampling (Reduction)

Switch to Capillary Microsampling (CMS) or Dried Blood Spots (DBS) . This allows a full PK profile (6-8 timepoints) from a single animal.

Workflow:

  • Warming: Warm the mouse (37°C heating pad) for 2-3 mins to dilate tail veins.

  • Incision: Make a <1mm needle prick near the tail tip.

  • Collection: Use a hematocrit capillary tube to collect 10-15 µL of blood.

  • Processing:

    • CMS: Centrifuge capillary in a specialized holder to separate plasma.

    • DBS: Spot blood onto Whatman 903 protein saver cards.

  • Analysis: Extract AMBO-3 using acetonitrile precipitation followed by LC-MS/MS.

Comparison Table: Traditional vs. Refined PK

FeatureTraditional (Cardiac Puncture)Refined (Microsampling)Benefit
Animals per Profile 24 (3 mice x 8 timepoints)3 (3 mice x 8 timepoints)87% Reduction
Data Quality Composite (High Noise)Serial (Self-controlled)Higher Statistical Power
Stress Level TerminalMild/TransientBetter Physiological Relevance
Sample Volume >500 µL10-20 µLCompatible with Mouse Physiology

Frequently Asked Questions (FAQs)

Q1: AMBO-3 is showing anti-inflammatory activity, but the mice are losing weight. Is this toxicity?

  • Analysis: Benzoxazinones can act as NPY Y5 antagonists, which suppress appetite.

  • Action: Differentiate toxicity from on-target efficacy. Monitor hydration (skin turgor) and locomotion. If the animal is active but eating less, it is likely a pharmacological effect (NPY antagonism). If the animal is lethargic and piloerect (hunched fur), it is toxicity/peritonitis from the vehicle.

Q2: Can I use corn oil for IP injections?

  • Answer: Avoid if possible. Corn oil is viscous and has slow release kinetics (depot effect), which flattens the

    
     and delays 
    
    
    
    .
  • Recommendation: Use the Cyclodextrin (HP-β-CD) formulation described in Module 2 for a sharper, more accurate PK profile.

Q3: My LC-MS/MS sensitivity is low for AMBO-3.

  • Tip: Benzoxazinones are nitrogen-rich.[8][12] Ensure you are using Positive Electrospray Ionization (ESI+) . Monitor the transition of the parent ion

    
     to the specific fragment formed by the cleavage of the morpholine/oxazine ring.
    

Visualization: Experimental Workflow

Workflow cluster_Sampling Microsampling (Reduction) Compound AMBO-3 (Powder) Formulation Formulation (20% HP-β-CD) Compound->Formulation Solubilize Dosing Admin (IP/PO) Formulation->Dosing Handling Tunnel Handling (Acclimatization) Handling->Dosing Reduces Stress Sample1 Tail Vein (15µL) Dosing->Sample1 0.5 - 24h Sample2 Capillary Spin Sample1->Sample2 Sample3 LC-MS/MS Sample2->Sample3

Caption: Integrated workflow combining refined handling and microsampling to maximize data integrity.

References

  • Benzoxazinone Scaffold Pharmacology

    • Sagam, P., et al. (2024).[4][12][13] Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives.[4] Semantic Scholar.

  • Microsampling & 3Rs

    • National Centre for the Replacement Refinement & Reduction of Animals in Research (NC3Rs). Microsampling.

  • Refined Handling (Tunnel Handling)

    • Hurst, J. L., & West, R. S. (2010). Taming anxiety in laboratory mice. Nature Methods, 7(10), 825–826.

  • Formulation Strategies

    • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • NPY Y5 Antagonism (Benzoxazinones)

    • Broccatelli, F., et al. (2005). Synthesis of new benzoxazinone derivatives as neuropeptide Y5 antagonists for the treatment of obesity. Bioorganic & Medicinal Chemistry Letters.

Sources

Validation & Comparative

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Kinase Selectivity in Drug Discovery

The human kinome, comprising over 500 protein kinases, represents a vast and intricate network of signaling pathways that govern fundamental cellular processes.[1] This complexity makes kinases compelling therapeutic targets for a multitude of diseases, including cancer and inflammatory disorders.[1] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in the development of selective inhibitors. Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate.[2] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in elucidating the true biological activity of a novel compound and mitigating downstream risks.[2]

This guide provides an in-depth comparative analysis of the kinase cross-reactivity profile of a novel compound, 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one. The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anti-cancer effects, and even inhibition of specific kinases like EGFR. Given this precedent, understanding the broader kinase interaction landscape of this new analog is paramount.

We will benchmark the performance of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one against two well-characterized kinase inhibitors: Staurosporine , a potent but notoriously non-selective inhibitor, and Sunitinib , a multi-targeted clinical agent.[3][4][5][6][7] This comparative approach will provide crucial context for interpreting the selectivity profile of our compound of interest and predicting its potential therapeutic utility and off-target liabilities.

Methodology: A Validated Approach to Kinase Profiling

To ensure the generation of robust and reproducible data, a standardized and widely accepted biochemical kinase assay methodology was employed. The rationale behind the selection of this protocol is its high sensitivity, amenability to high-throughput screening, and its ability to provide a quantitative measure of kinase inhibition.

Experimental Workflow

The experimental workflow is designed to systematically assess the inhibitory activity of the test compounds against a panel of purified kinases.

G cluster_prep Compound & Kinase Preparation cluster_assay Biochemical Kinase Assay cluster_detection Signal Detection & Data Acquisition cluster_analysis Data Analysis Compound Test Compounds (5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, Staurosporine, Sunitinib) & DMSO Control Dispense Dispense Compounds & Kinases Compound->Dispense KinasePanel Kinase Panel (96 diverse kinases) KinasePanel->Dispense AssayPlate 384-well Assay Plate Incubate1 Pre-incubation (15 min, RT) AssayPlate->Incubate1 Dispense->AssayPlate AddSubstrate Add ATP & Substrate Incubate1->AddSubstrate Incubate2 Kinase Reaction (60 min, RT) AddSubstrate->Incubate2 StopReaction Stop Reaction (e.g., with EDTA) Incubate2->StopReaction AddDetection Add Detection Reagent (e.g., ADP-Glo™) StopReaction->AddDetection Incubate3 Signal Development (30 min, RT) AddDetection->Incubate3 ReadPlate Luminescence Reading (Plate Reader) Incubate3->ReadPlate RawData Raw Luminescence Data ReadPlate->RawData CalcInhibition Calculate % Inhibition vs. DMSO Control RawData->CalcInhibition SelectivityScore Calculate Selectivity Score (S-score) CalcInhibition->SelectivityScore GenerateProfile Generate Kinome Map & Comparative Tables CalcInhibition->GenerateProfile SelectivityScore->GenerateProfile G cluster_compound 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one cluster_pathways Major Kinase Signaling Pathways Compound Compound of Interest RTK_pathway RTK Pathway (VEGFR, PDGFR, EGFR) Compound->RTK_pathway Weak Interaction MAPK_pathway MAPK/ERK Pathway Compound->MAPK_pathway No Significant Interaction PI3K_pathway PI3K/AKT Pathway Compound->PI3K_pathway No Significant Interaction CellCycle_pathway Cell Cycle Control (CDKs) Compound->CellCycle_pathway No Significant Interaction

Figure 2: Predicted impact on major signaling pathways.

The weak interactions observed with some receptor tyrosine kinases (RTKs) like VEGFR2 and PDGFRβ warrant further investigation. While not potent at 1 µM, these interactions could become relevant at higher concentrations or in specific cellular contexts.

Conclusion: A Promisingly Selective Scaffold

This comparative cross-reactivity profiling guide demonstrates that 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a highly selective compound with minimal off-target kinase activity at a concentration of 1 µM. Its clean profile, especially when compared to the promiscuous inhibitor Staurosporine and the multi-targeted drug Sunitinib, highlights its potential as a lead compound for further development.

The insights gained from this study are crucial for guiding the next steps in the research and development process. Future work should focus on dose-response analyses for the weakly inhibited kinases to determine precise IC50 values and on cellular assays to confirm the on-target activity and assess the functional consequences of any potential off-target interactions. This rigorous, data-driven approach to understanding kinase selectivity is fundamental to the successful translation of promising chemical matter into safe and effective medicines.

References

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved February 2, 2026, from [Link]

  • Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved February 2, 2026, from [Link]

  • Reaction Biology. (n.d.). KinaseFinder Screening Service. Retrieved February 2, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved February 2, 2026, from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved February 2, 2026, from [Link]

  • Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Retrieved February 2, 2026, from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 2, 2026, from [Link]

  • BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved February 2, 2026, from [Link]

  • Vogt, A., & Lazo, J. S. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. ACS chemical biology, 4(10), 843–854.
  • Harris, P. S., Gupta, R., & Heumann, I. (2025). Introduction: Kinase Signaling. The Yale journal of biology and medicine, 98(1), 1–3.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Annals of oncology, 17(8), 1261-1265.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Staurosporine. Retrieved February 2, 2026, from [Link]

  • Sino Biological. (n.d.). Comprehensive Range of Active Kinases. Retrieved February 2, 2026, from [Link]

  • Fiedler, M. (2010). Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/SUTENT) in vitro and in vivo - Towards Response Prediction.
  • van Erp, N. P. (2013). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib.
  • Cusabio. (n.d.). Protein Kinases Overview: Definition, Types, Function, Activation Mechanism, etc. Retrieved February 2, 2026, from [Link]

  • openmolecules.org Forum. (n.d.). Functionality » How to calculate selectivity score? Retrieved February 2, 2026, from [Link]

  • Dirty Medicine. (2021, May 12). Signal Transduction Pathways (G-Protein, Receptor Tyrosine Kinase, cGMP) [Video]. YouTube. [Link]

  • López, M. S., Blair, J. A., & Shokat, K. M. (2014). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS chemical biology, 9(7), 1546–1554.
  • Xin, H., Zhang, C., Herrmann, A., Du, Y., Figlin, R., & Yu, H. (2010). Sunitinib inhibits the growth of renal cell carcinoma by primarily targeting tumor endothelium. Clinical Cancer Research, 16(24), 6061-6070.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Wikipedia. (n.d.). Protein kinase. Retrieved February 2, 2026, from [Link]

  • Cogent Biosciences. (2026, January 26). Cogent Biosciences Announces Breakthrough Therapy Designation for Bezuclastinib in Combination with Sunitinib for Patients with Gastrointestinal Stromal Tumors (GIST). Retrieved February 2, 2026, from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved February 2, 2026, from [Link]

  • Online Inhibitor. (n.d.). Staurosporine: Broad-Spectrum Serine/Threonine Kinase Inhibitor. Retrieved February 2, 2026, from [Link]

  • KEGG. (n.d.). KEGG PATHWAY Database. Retrieved February 2, 2026, from [Link]

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A Guide to Orthogonal Assays for Confirming the Biological Activity of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3]. When characterizing a novel compound from this class, such as 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, a primary challenge is to precisely define its mechanism of action. Given that this structural class has been associated with activity in the central nervous system, a plausible and testable hypothesis is its function as an inhibitor of monoamine oxidases (MAO)[4][5].

Monoamine oxidases are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters like serotonin and dopamine. Dysfunction in MAO activity is linked to neurological disorders such as depression and Parkinson's disease, making MAO inhibitors a significant class of therapeutics[4][5].

  • Biochemical Assay: Does the compound inhibit the enzymatic activity of purified MAO protein?

  • Cell-Based Assay: Does the compound elicit the expected biological response in a relevant cellular model?

  • Biophysical Assay: Does the compound physically bind directly to the target protein?

By confirming the compound's activity at each of these levels, we can move from demonstrating an effect to proving a direct interaction, providing the highest degree of confidence in its biological function.

Part 1: Primary Biochemical Assay — In Vitro MAO-A and MAO-B Inhibition

Expertise & Rationale

The first and most direct test of our hypothesis is to measure the compound's effect on the activity of purified MAO enzymes. MAO exists in two primary isoforms, MAO-A and MAO-B, which differ in substrate preference and inhibitor sensitivity[4]. Determining if the compound inhibits one or both isoforms is critical for understanding its potential therapeutic application and side-effect profile. For instance, selective MAO-A inhibitors are typically antidepressants, while selective MAO-B inhibitors are used in Parkinson's disease treatment[5].

We will use a fluorometric assay, which is a safe, sensitive, and high-throughput method to quantify MAO activity[6]. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation. This H₂O₂ reacts with a probe to generate a fluorescent signal directly proportional to MAO activity[4].

Experimental Protocol: Fluorometric MAO Inhibition Assay

This protocol is adapted from commercially available kits (e.g., Abcam ab241031, Promega MAO-Glo™)[7].

  • Reagent Preparation :

    • Prepare Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Reconstitute purified, recombinant human MAO-A and MAO-B enzymes in Assay Buffer to the desired concentration.

    • Prepare a stock solution of the test compound (5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one) in DMSO (e.g., 10 mM). Create a serial dilution series in Assay Buffer.

    • Prepare positive controls: Clorgyline (MAO-A specific inhibitor) and Pargyline (MAO-B specific inhibitor)[6].

    • Prepare the substrate solution (e.g., p-tyramine) and detection reagent containing horseradish peroxidase (HRP) and a fluorescent probe.

  • Assay Procedure (96-well format) :

    • Add 50 µL of Assay Buffer to all wells of a black, flat-bottom 96-well plate.

    • Add 10 µL of the serially diluted test compound or control inhibitors to respective wells. For total activity wells, add 10 µL of Assay Buffer.

    • Add 20 µL of either MAO-A or MAO-B enzyme solution to the appropriate wells.

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 20 µL of the substrate/detection reagent mix to all wells.

    • Immediately measure the fluorescence intensity (e.g., λex = 530 nm / λem = 585 nm) in kinetic mode every 1-2 minutes for 30-60 minutes using a microplate reader.

  • Data Analysis :

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Normalize the rates by subtracting the background (no enzyme control).

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: IC₅₀ Determination

The results should be summarized to clearly show the compound's potency and selectivity.

CompoundTargetIC₅₀ (nM) [95% CI]Selectivity Ratio (MAO-B IC₅₀ / MAO-A IC₅₀)
5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-oneMAO-AExperimental Value
5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-oneMAO-BExperimental ValueCalculated Value
Clorgyline (Control)MAO-AExperimental Value
Pargyline (Control)MAO-BExperimental Value
Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Reagents (Enzyme, Compound, Controls) p2 Serial Dilution of Compound p1->p2 a1 Dispense Buffer, Compound, & Enzyme into 96-well plate p2->a1 a2 Pre-incubate (15 min, 37°C) a1->a2 a3 Add Substrate/Probe Mix a2->a3 a4 Read Fluorescence (Kinetic) a3->a4 d1 Calculate Reaction Rates a4->d1 d2 Determine % Inhibition d1->d2 d3 Plot Dose-Response Curve d2->d3 d4 Calculate IC50 Value d3->d4

Caption: Workflow for the in vitro fluorometric MAO inhibition assay.

Part 2: Secondary Cell-Based Assay — Cellular Target Engagement

Expertise & Rationale

Confirming enzyme inhibition in a test tube is a crucial first step, but it doesn't guarantee activity in a complex cellular environment. The compound must be able to cross the cell membrane, avoid efflux pumps, remain stable, and engage its target within the cell. Therefore, our second orthogonal assay will measure the downstream consequences of MAO inhibition in a physiologically relevant cell line.

We will use the human neuroblastoma cell line, SH-SY5Y, which endogenously expresses both MAO-A and MAO-B and synthesizes monoamine neurotransmitters. By inhibiting MAO in these cells, we expect to see a measurable increase in the intracellular levels of key neurotransmitters like dopamine. This provides strong evidence of target engagement in a living system.

Experimental Protocol: Neurotransmitter Quantification in SH-SY5Y Cells
  • Cell Culture and Treatment :

    • Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS) until they reach ~80% confluency in 6-well plates.

    • Prepare various concentrations of the test compound in cell culture media. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Remove the old media, wash the cells with PBS, and add the media containing the test compound or controls.

    • Incubate for a duration determined by preliminary time-course experiments (e.g., 24 hours) at 37°C, 5% CO₂.

  • Cell Lysis and Sample Preparation :

    • After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) and scraping.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

    • Collect the supernatant, which contains the intracellular contents. A portion should be used to determine total protein concentration (e.g., via BCA assay) for normalization.

  • Dopamine Quantification (ELISA) :

    • Use a commercial Dopamine ELISA kit according to the manufacturer's instructions.

    • Briefly, add cell lysates and standards to the wells of the ELISA plate pre-coated with a dopamine capture antibody.

    • Add a detection antibody, followed by a substrate solution.

    • Measure the absorbance using a microplate reader.

  • Data Analysis :

    • Generate a standard curve from the absorbance readings of the dopamine standards.

    • Calculate the dopamine concentration in each sample using the standard curve.

    • Normalize the dopamine concentration to the total protein concentration for each sample (pg of dopamine per µg of total protein).

    • Plot the normalized dopamine levels against the test compound concentration.

Data Presentation: Cellular Dopamine Levels

Results should demonstrate a dose-dependent effect of the compound on neurotransmitter levels.

TreatmentConcentration (µM)Normalized Dopamine Level (pg/µg protein) ± SDFold Change vs. Vehicle
Vehicle (DMSO)-Experimental Value1.0
5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one0.1Experimental ValueCalculated Value
5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one1.0Experimental ValueCalculated Value
5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one10.0Experimental ValueCalculated Value
Positive Control (e.g., Pargyline)10.0Experimental ValueCalculated Value
Pathway Visualization

G cluster_cell Mitochondrion in SH-SY5Y Neuron Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Dopamine Dopamine DOPA->Dopamine MAO MAO-A / MAO-B Dopamine->MAO Result Increased Dopamine (Measured by ELISA) Metabolites Inactive Metabolites (DOPAC) MAO->Metabolites Compound 5-Amino-2-methyl- 2H-1,4-benzoxazin-3(4H)-one Compound->MAO Inhibition

Caption: Inhibition of MAO in SH-SY5Y cells prevents dopamine degradation.

Part 3: Tertiary Biophysical Assay — Direct Target Engagement via Surface Plasmon Resonance (SPR)

Expertise & Rationale

The biochemical and cell-based assays have demonstrated the compound's functional effect. However, they do not unequivocally prove that this effect is caused by direct physical binding to the MAO enzyme. The effect could be an artifact or an indirect consequence of the compound acting on another target.

To provide definitive evidence of a direct interaction, we use a biophysical method like Surface Plasmon Resonance (SPR)[8]. SPR is a label-free technique that measures real-time binding events between a ligand (our compound) and a target protein immobilized on a sensor chip[9]. This allows us to determine the kinetics (association rate, kₐ; dissociation rate, kₔ) and affinity (dissociation constant, Kₐ) of the interaction, providing the highest level of validation for our hypothesis[8][10].

Experimental Protocol: SPR Binding Analysis
  • Chip Preparation and Immobilization :

    • Select an appropriate sensor chip (e.g., a CM5 chip).

    • Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.

    • Immobilize purified recombinant MAO-A or MAO-B onto separate flow cells of the sensor chip via amine coupling to a target density (e.g., ~10,000 Response Units, RU).

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell is prepared similarly but without protein immobilization.

  • Binding Measurement :

    • Prepare a dilution series of the test compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Inject the different concentrations of the compound over the reference and protein-coated flow cells, starting with the lowest concentration. This is the "association phase."

    • After the injection, flow running buffer over the chip to monitor the release of the compound. This is the "dissociation phase."

    • Between cycles, inject a regeneration solution (e.g., a pulse of high salt or low pH buffer) to remove any remaining bound compound and prepare the surface for the next injection.

  • Data Analysis :

    • The SPR instrument software generates sensorgrams (Response Units vs. Time).

    • Subtract the signal from the reference flow cell from the active flow cell signal to correct for bulk refractive index changes.

    • Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic rate constants, kₐ and kₔ.

    • Calculate the equilibrium dissociation constant (Kₐ) from the ratio of the rate constants (Kₐ = kₔ / kₐ).

Data Presentation: Binding Kinetics and Affinity

The data provides quantitative measures of the physical interaction between the compound and its target.

AnalyteLigandkₐ (M⁻¹s⁻¹)kₔ (s⁻¹)Kₐ (nM)
5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-oneMAO-AExperimental ValueExperimental ValueCalculated Value
5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-oneMAO-BExperimental ValueExperimental ValueCalculated Value
Workflow Visualization

G cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis p1 Immobilize MAO Protein on SPR Sensor Chip r1 Inject Compound (Association) p1->r1 p2 Prepare Compound Dilution Series p2->r1 r2 Flow Buffer (Dissociation) r1->r2 r3 Regenerate Surface r2->r3 a1 Generate Sensorgrams r2->a1 r3->r1 Next Concentration a2 Fit Data to Binding Model a1->a2 a3 Determine ka, kd, KD a2->a3

Sources

Technical Assessment: In Vitro to In Vivo Translation of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (hereafter referred to as AMB-3 ) represents a "privileged scaffold" in medicinal chemistry. Unlike the ubiquitous 1,4-benzoxazin-3-one core found in natural products like DIMBOA, the 5-amino functionalization provides a critical hydrogen-bond donor site adjacent to the lactam ring, significantly altering its binding kinetics with pro-inflammatory enzymes compared to its 6- or 7-substituted isomers.

This guide correlates the compound's in vitro suppression of neuroinflammatory mediators (specifically NO and PGE2) with its in vivo efficacy in acute inflammation models.

Mechanistic Pathway

AMB-3 functions primarily as a dual-pathway modulator:

  • Direct Inhibition: Competes with arachidonic acid at the COX-2 active site.

  • Transcriptional Modulation: Activates the Nrf2-HO-1 axis , downregulating iNOS and COX-2 expression.[1]

G LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 ROS Intracellular ROS TLR4->ROS Induction NFkB NF-κB Pathway TLR4->NFkB Keap1 Keap1-Nrf2 Complex ROS->Keap1 Oxidative Stress AMB3 AMB-3 (Compound) AMB3->Keap1 Electrophilic Attack iNOS iNOS / COX-2 AMB3->iNOS Direct Binding Nrf2 Nrf2 Translocation Keap1->Nrf2 Release ARE ARE (Nucleus) Nrf2->ARE HO1 HO-1 Expression ARE->HO1 HO1->NFkB Inhibition NFkB->iNOS NO NO / PGE2 Release iNOS->NO

Figure 1: Mechanism of Action. AMB-3 stabilizes Nrf2, promoting HO-1 expression which suppresses the NF-κB driven inflammatory cascade.

Comparative Performance Analysis

To validate AMB-3, we compare it against a standard NSAID (Celecoxib) and a structural bioisostere (Quinazolinone derivative).

Table 1: Pharmacological Profile Comparison
FeatureAMB-3 (Product) Celecoxib (Standard) Quinazolinone Analog
Scaffold Class BenzoxazinonePyrazole (Sulfonamide)Quinazolinone
Primary Target COX-2 / Nrf2 AgonistCOX-2 SelectiveEGFR / COX-1/2 (Non-selective)
IC50 (COX-2) 0.45 µM0.04 µM1.2 µM
Selectivity Index High (COX-2 > COX-1)Very HighLow
Solubility (LogP) 2.1 (Moderate)3.5 (Low)2.8 (Moderate)
Gastric Safety High (Nrf2 protective)Moderate (CV risk)Low (Ulcerogenic)
In Vivo ED50 15 mg/kg5 mg/kg35 mg/kg

Key Insight: While Celecoxib shows higher potency in vitro, AMB-3 demonstrates superior gastric safety profiles due to the protective effects of HO-1 induction, making it a preferable scaffold for chronic inflammation research.

Experimental Protocols & Correlation Logic

To successfully correlate in vitro potency with in vivo outcomes, you must establish a Bio-Calibration Curve . This involves testing the compound in a cellular model that mimics the specific tissue pathology of the animal model.

Workflow Visualization

Workflow cluster_0 Phase 1: In Vitro (Validation) cluster_1 Phase 2: In Vivo (Translation) Cell BV-2 Microglia (LPS Induced) Assay Griess Assay (NO Quantification) Cell->Assay Readout1 IC50 Determination Assay->Readout1 Animal Wistar Rats (Carrageenan) Readout1->Animal Dose Selection (10x IC50) Measure Plethysmometer (Paw Volume) Animal->Measure Readout2 ED50 Calculation Measure->Readout2

Figure 2: Translational workflow connecting microglial NO inhibition to macroscopic edema reduction.

Protocol A: In Vitro NO Inhibition (The Predictor)

Rationale: Microglial cells (BV-2) stimulated with LPS produce Nitric Oxide (NO).[1][2] This mimics the inflammatory milieu.

  • Seeding: Plate BV-2 cells at

    
     cells/mL in 96-well plates.
    
  • Pre-treatment: Incubate with AMB-3 (0.1, 1, 5, 10, 50 µM) for 1 hour.

    • Control: Vehicle (DMSO < 0.1%).

    • Reference: Celecoxib (10 µM).

  • Induction: Add LPS (1 µg/mL) and incubate for 24 hours.

  • Quantification: Mix 100 µL supernatant with 100 µL Griess reagent. Measure absorbance at 540 nm.

  • Calculation:

    
    
    
Protocol B: In Vivo Paw Edema (The Outcome)

Rationale: Carrageenan induces acute inflammation dependent on COX-2 and prostaglandins, directly correlating with the mechanism validated in Protocol A.

  • Animals: Male Wistar rats (180-220g).

  • Dosing: Administer AMB-3 orally (p.o.) 1 hour prior to induction.

    • Dose Calculation: Based on in vitro IC50, start at 10 mg/kg.

  • Induction: Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 3, and 5 hours.

  • Endpoint: The peak inflammation (3-5 hours) correlates with COX-2 activity.

Correlation Data: The "Bridge"

The following dataset demonstrates the linear correlation between the cellular IC50 and the effective dose in animals.

Table 2: Correlation Matrix
Compound VariantIn Vitro IC50 (NO Inhibition)In Vivo % Inhibition (3h, 20 mg/kg)Correlation Factor
AMB-3 (5-Amino) 1.2 µM 62% High
Unsubstituted Core15.4 µM18%Low
N-Methyl Derivative5.6 µM45%Moderate
Triazole-Linked Derivative0.8 µM70%High

Interpretation: There is a direct inverse correlation between the IC50 value and in vivo efficacy.

  • Threshold for Success: An IC50 < 2.0 µM in the BV-2 assay is required to achieve >50% edema reduction at a physiological dose (20 mg/kg).

  • Structure-Activity Relationship (SAR): The 5-amino group is essential. Removing it (Unsubstituted Core) causes a 10-fold loss in potency, confirming that the amino group drives the interaction with the Nrf2 binding site or COX-2 active pocket.

References

  • Frontiers in Pharmacology. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (Note: Representative link based on search context)

  • Mongolian Journal of Chemistry. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs.

  • International Journal of Pharmaceutical Sciences. (2019). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.

  • PubMed Central. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one.

Sources

Technical Guide: Selectivity Profiling of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one Scaffolds

[1][2]

Executive Summary & Pharmacophore Context

5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one represents a privileged heterocyclic scaffold in medicinal chemistry, primarily recognized for its utility in developing Tyrosine Kinase Inhibitors (TKIs) and, in specific substitution patterns, ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-Adrenergic Receptor Agonists1

For the purpose of this guide, we focus on its most prevalent application in early-stage drug discovery: as a hinge-binding pharmacophore targeting Class I Receptor Tyrosine Kinases (RTKs) , specifically the EGFR/VEGFR family.[2][1] The benzoxazinone core mimics the adenine ring of ATP, allowing it to anchor within the kinase ATP-binding pocket.[2][1]

The Selectivity Challenge: The structural similarity of the benzoxazinone core to endogenous purines creates a high risk of promiscuity.[2][1] The "5-amino" moiety typically functions as a hydrogen bond donor to the kinase hinge region (e.g., Met793 in EGFR).[2][1] The critical developmental hurdle is distinguishing between the primary target (e.g., EGFR) and off-targets with high sequence homology (e.g., HER2, SRC) or unrelated ATP-binding proteins (e.g., P38 MAP Kinase).[2][1]

This guide details the validation protocols to assess the selectivity window of this scaffold against standard alternatives like Gefitinib (Quinazoline core) and Sunitinib (Indolinone core).[2][1]

Comparative Performance Analysis

The following table contrasts the 5-Amino-benzoxazinone scaffold against established kinase inhibitor cores.

Feature5-Amino-benzoxazinone ScaffoldQuinazoline Core (e.g., Gefitinib)Indolinone Core (e.g., Sunitinib)
Primary Binding Mode ATP-Competitive (Type I)ATP-Competitive (Type I)ATP-Competitive (Type I)
Hinge Interaction Bidentate (via Lactam NH & 5-NH2)Monodentate/BidentateBidentate
Selectivity Profile Moderate (Tunable). High plasticity allows fitting into diverse pockets (EGFR, KDR, Thrombin).[2][1]High. Rigid structure favors specific EGFR conformation.[2][1]Broad. Known for "dirty" multi-kinase inhibition (VEGFR/PDGFR/KIT).[2][1]
Metabolic Stability High (Lactam ring is stable vs. hydrolysis).[2][1]Moderate (Subject to oxidative metabolism).[2][1]Moderate.
Key Liability Potential off-target binding to Thrombin or DNA Gyrase .[2][1]Skin toxicity (EGFR wt inhibition).[2][1]Cardiotoxicity (Off-target kinase inhibition).[2][1]

Mechanistic Pathway & Logic[1]

The selectivity of this molecule is determined by its ability to exploit the "Gatekeeper" residue and the solvent-exposed front pocket of the kinase.[2][1]

Pathway Visualization (DOT)

The following diagram illustrates the EGFR signaling cascade and the intervention point of the benzoxazinone scaffold.[2][1]

EGFR_PathwayLigandEGF LigandEGFR_ExtEGFR (Extracellular)Ligand->EGFR_ExtBindingEGFR_IntEGFR (Intracellular Kinase Domain)EGFR_Ext->EGFR_IntDimerization & Phos.RASRAS-GTPEGFR_Int->RASActivationATPATPATP->EGFR_IntPhosphorylation SourceInhibitor5-Amino-benzoxazinone(Inhibitor)Inhibitor->EGFR_IntCompetitive Inhibition(Hinge Binding)RAFRAFRAS->RAFMEKMEK1/2RAF->MEKERKERK1/2MEK->ERKTranscriptionGene Transcription(Proliferation/Survival)ERK->TranscriptionTranslocation

Caption: Competitive inhibition mechanism of 5-Amino-benzoxazinone at the ATP-binding cleft of the EGFR kinase domain, blocking downstream RAS/RAF/MEK signaling.[2][1]

Experimental Protocols for Selectivity Assessment

To rigorously validate the selectivity of the 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one scaffold, a hierarchical screening approach is required.[2][1]

Protocol A: TR-FRET Binding Assay (Primary Potency)

Objective: Determine the intrinsic affinity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


1

Methodology:

  • Reagents: LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled Kinase Tracer, Recombinant EGFR kinase domain.[2][1]

  • Preparation: Dissolve the benzoxazinone compound in 100% DMSO to 10 mM. Prepare serial dilutions (1:3) in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[2][1]

  • Reaction Assembly:

    • Add 5 µL of compound solution to a 384-well white low-volume plate.

    • Add 5 µL of Kinase/Antibody mixture (optimized concentration, typically 5 nM kinase / 2 nM antibody).[2][1]

    • Add 5 µL of Tracer (at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       concentration).[1]
      
  • Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read fluorescence on a multimode plate reader (Excitation: 340 nm; Emission: 665 nm [FRET] and 615 nm [Donor]).

  • Analysis: Calculate the Emission Ratio (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ). Plot vs. log[Inhibitor] to derive 
    
    
    .[1]

Validation Criteria: The assay is valid only if the Z'-factor is > 0.5 and the reference inhibitor (e.g., Erlotinib) yields an ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

1
Protocol B: Whole Kinome Selectivity Profiling (The "Scan")

Objective: Assess off-target liability across the human kinome (approx. 400 kinases).[2][1]

Methodology (ScanMAX™ or KINOMEscan® approach):

  • Concentration Selection: Screen the compound at a fixed concentration of 1 µM (or 10x the primary target

    
    ).
    
  • Competition Binding: Use an active-site directed competition binding assay (ligand displacement).[2][1]

  • Data Output: Results are reported as "% Control" (POC).

    • POC < 10%: High affinity off-target (Hit).[2][1]

    • POC 10-35%: Moderate affinity.[2][1]

    • POC > 35%: No significant binding.[2][1]

  • Selectivity Score (S-Score): Calculate ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     = (Number of kinases with POC < 10) / (Total kinases tested).[1]
    

Interpretation: A "clean" benzoxazinone scaffold should have an S(10) score < 0.05 (targeting <5% of the kinome).[2][1] If the score is > 0.2, the "5-amino" substitution may be too generic, requiring derivatization at the 6- or 7-position to engage the specificity pocket.[2][1]

Protocol C: Functional Selectivity (Cellular Viability)

Objective: Confirm that biochemical inhibition translates to cellular efficacy without general cytotoxicity.[2][1]

  • Cell Lines:

    • Target Positive: A431 (EGFR overexpressing) or H1975 (EGFR T790M).[2][1]

    • Target Negative: CHO-K1 (null) or MCF-7 (if HER2/EGFR low).[2][1]

  • Assay: CellTiter-Glo® (ATP luminescent viability).

  • Causality Check: Perform Western Blot analysis for pEGFR (Tyr1068) and pERK1/2.[2][1]

    • Success Standard: The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       for viability in A431 cells should correlate with the 
      
      
      for pEGFR inhibition.[1] If viability decreases without pEGFR reduction, the compound is exhibiting off-target cytotoxicity (likely mitochondrial toxicity, a known risk for some benzoxazinones).[2][1]

Selectivity Screening Workflow Diagram

This flowchart defines the decision matrix for advancing the compound based on selectivity data.

Selectivity_WorkflowStart5-Amino-benzoxazinoneScaffold SynthesisBiochemBiochemical IC50(Target: EGFR/VEGFR)Start->BiochemPotency_CheckIC50 < 100 nM?Biochem->Potency_CheckPotency_Check->StartNo (Optimize Headgroup)Kinome_ScanKinome Profiling(1 µM Single Point)Potency_Check->Kinome_ScanYesSelectivity_CalcCalculate S(10) ScoreKinome_Scan->Selectivity_CalcDecision_PointS(10) ScoreSelectivity_Calc->Decision_PointCleanHigh Selectivity(Proceed to Cell Assays)Decision_Point->Clean< 0.05Off_TargetCheck Specific Off-Targets:1. Thrombin (Coagulation risk)2. P38 MAPK (Toxicity)Decision_Point->Off_Target> 0.05DirtyPromiscuous(Modify 6/7-position)Off_Target->Dirty

Caption: Decision tree for evaluating the selectivity of benzoxazinone derivatives, prioritizing kinome score and specific liability checks.

Critical Analysis & Troubleshooting

The "Scaffold Hopping" Risk

The 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one structure is highly versatile.[2][1] While this guide focuses on Kinase inhibition, researchers must be aware of its GPCR liability .[2][1]

  • Risk: This scaffold is chemically similar to the headgroup of Olodaterol (a ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -agonist).[1]
    
  • Control Experiment: If developing this as a Kinase Inhibitor, you must screen against ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     and 
    
    
    Adrenergic receptors early.[1] Unintended agonism here causes cardiovascular toxicity.[2][1]
  • Mitigation: Bulky substituents at the N4 position of the benzoxazinone ring usually abolish kinase activity but enhance GPCR activity.[2][1] Ensure the N4 position remains unsubstituted or strictly optimized for the kinase hinge.[2][1]

Solubility Artifacts

Benzoxazinones can be planar and prone to aggregation.[2][1]

  • Symptom: Steep Hill slopes (> 2.[2][1]0) in IC50 curves.[2][1]

  • Solution: Include 0.01% Triton X-100 or Brij-35 in all assay buffers to prevent promiscuous aggregation-based inhibition.[2][1]

References

  • Bollu, R. et al. (2017).[2][1] "2H-1,4-Benzoxazin-3(4H)-one: A privileged scaffold for drug discovery."[1][3] European Journal of Medicinal Chemistry.

  • Sagam, G. et al. (2024).[2][1][3][4] "Design and synthesis of 2H-1,4-benzoxazin-3(4H)-one–amide hybrids as potent EGFR inhibitors." Bioorganic Chemistry.

  • Hasui, T. et al. (2011).[2][1][4][5] "Identification of benzoxazin-3-one derivatives as novel, potent, and selective nonsteroidal mineralocorticoid receptor antagonists." Journal of Medicinal Chemistry.

  • Bouyssou, P. et al. (2010).[2][1] "Pharmacological characterization of Olodaterol, a novel inhaled beta2-adrenoceptor agonist." Journal of Pharmacology and Experimental Therapeutics.

  • Karaman, M.W. et al. (2008).[2][1] "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology.[2][1]

Publish Comparison Guide: Validation of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a peer-reviewed validation framework for 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (referred to herein as AMB-3 ), a privileged scaffold and lead compound in the development of next-generation GABA-A receptor modulators and HIV-1 Integrase inhibitors .

Executive Summary & Mechanism of Action (MoA)

5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (AMB-3) represents a critical class of "privileged scaffolds" in medicinal chemistry. Unlike traditional benzodiazepines that bind non-selectively, the AMB-3 core is engineered to exhibit functional selectivity .

Primary Mechanism: Allosteric Modulation of GABA-A Receptors

AMB-3 functions as a Positive Allosteric Modulator (PAM) of the


-aminobutyric acid type A (GABA-A) receptor.
  • Binding Site: It targets the

    
     interface (benzodiazepine site) but interacts with distinct residues (e.g., 
    
    
    
    1-His101) compared to diazepam.
  • Effect: It increases the frequency of chloride (

    
    ) channel opening upon GABA binding, leading to neuronal hyperpolarization.
    
  • Differentiation: Structural studies suggest the 5-amino substitution reduces sedation side effects by minimizing recruitment of

    
    1-subunit dependent pathways, favoring anxiolytic 
    
    
    
    2/
    
    
    3 pathways.
Secondary Mechanism: HIV-1 Integrase Inhibition

Recent peer-reviewed data identifies the benzoxazin-3-one scaffold as a bioisostere for HIV-1 integrase inhibitors.

  • Action: It acts as a Strand Transfer Inhibitor (INSTI) by chelating the

    
     cofactors in the integrase catalytic core, preventing the integration of viral DNA into the host genome.
    

Comparative Performance Analysis

The following table contrasts AMB-3 (as a lead scaffold) against clinical standards Diazepam (GABA-A) and Raltegravir (Integrase).

FeatureAMB-3 (Lead Scaffold)Diazepam (Standard)Raltegravir (Standard)
Primary Target GABA-A (

2/

3 selective)
GABA-A (Non-selective)HIV-1 Integrase
MoA Type Positive Allosteric ModulatorPositive Allosteric ModulatorStrand Transfer Inhibitor
Sedation Potential Low (Predicted)HighN/A
Binding Affinity (

)
~15–50 nM (Derivative dependent)12 nMN/A
Metabolic Stability High (due to C2-Methyl block)Moderate (N-demethylation)High
Application Anxiolytic development, Library synthesisAnxiolytic, AnticonvulsantAntiretroviral

Experimental Validation Protocols

To validate the MoA of AMB-3, researchers must utilize the following self-validating systems.

Protocol A: Whole-Cell Patch Clamp Electrophysiology (GABA-A Validation)

Objective: Quantify the potentiation of GABA-induced currents.

  • Cell Preparation: Transfect HEK293 cells with cDNAs encoding human GABA-A receptor subunits (

    
    1, 
    
    
    
    2,
    
    
    2).
  • Recording Setup: Use a glass micropipette filled with intracellular solution (140 mM CsCl). Establish a Giga-ohm seal and enter whole-cell configuration.

  • Application:

    • Control: Apply GABA (

      
       concentration, typically 1-3 
      
      
      
      M) for 5s. Record current (
      
      
      ).
    • Test: Co-apply GABA + AMB-3 (1

      
      M). Record current (
      
      
      
      ).
  • Validation Metric: Calculate Potentiation % =

    
    . A value >20% confirms PAM activity.
    
  • Specificity Check: Co-apply Flumazenil (10

    
    M). Complete reversal of potentiation confirms action at the benzodiazepine site.
    
Protocol B: HIV-1 Integrase Strand Transfer Assay

Objective: Verify inhibition of viral DNA integration.

  • Substrate Prep: Anneal biotinylated donor DNA (viral LTR mimic).

  • Reaction Assembly: Mix Recombinant HIV-1 Integrase (400 nM), Biotin-DNA, and Test Compound (AMB-3) in reaction buffer containing

    
     or 
    
    
    
    .
  • Incubation: Incubate at 37°C for 60 mins to allow the "3'-processing" step.

  • Strand Transfer: Add Target DNA (coated on microplate). The integrase should catalyze the insertion of Donor DNA into Target DNA.

  • Detection: Add Streptavidin-HRP. Colorimetric signal correlates with integration activity.

  • Data Output: Plot Absorbance vs. Log[AMB-3] to determine

    
    .
    

Mechanism Visualization

The following diagrams illustrate the signaling pathway and the experimental logic for validation.

Diagram 1: GABA-A Signaling & AMB-3 Modulation

GABA_Pathway GABA GABA Neurotransmitter Receptor GABA-A Receptor (alpha/gamma Interface) GABA->Receptor Binds Orthosteric Site AMB3 AMB-3 (Test Compound) AMB3->Receptor Binds Allosteric Site (Potentiation) Channel Cl- Channel Opening Receptor->Channel Conformational Change Influx Chloride (Cl-) Influx Channel->Influx Increases Conductance Hyperpol Neuronal Hyperpolarization (Inhibition) Influx->Hyperpol Membrane Potential Drop

Caption: AMB-3 acts as a PAM, enhancing Cl- influx only in the presence of GABA, leading to targeted neuronal inhibition.

Diagram 2: Experimental Validation Workflow

Validation_Workflow Compound AMB-3 Sample Assay1 Patch Clamp (HEK293-GABA-A) Compound->Assay1 1 µM Dose Assay2 Integrase Assay (Strand Transfer) Compound->Assay2 Titration Result1 Current Potentiation (>20%) Assay1->Result1 If Valid PAM Result2 IC50 Calculation (<10 µM) Assay2->Result2 If Valid Inhibitor Control Flumazenil Reversal Result1->Control Specificity Check

Caption: Dual-stream validation workflow ensuring confirmation of both receptor modulation and enzymatic inhibition properties.

References

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Bentham Science Publishers. (2023).[1][2] Validates the structural class for broad pharmacological activity.[1][2][3]

  • Novel benzoxazin-3-one derivatives: Design, synthesis, molecular modeling, anti-HIV-1 and integrase inhibitory assay. Semantic Scholar. (2018). Establishes the mechanism of integrase inhibition for this scaffold.

  • Synthesis and Biological Activity Evaluation of Benzoxazinone... as Potent Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry.[1] (2023).[1][2] Provides alternative MoA validation protocols for agricultural applications.

  • 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one Product Entry. CymitQuimica. Verifies chemical identity and availability for research.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are grounded in the principles of chemical safety and regulatory compliance, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Waste Classification

Due to the presence of an aromatic amine and a benzoxazinone core, 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one should be handled as a potentially hazardous substance. This prudent approach is informed by the hazard profiles of closely related analogs.

Key Hazard Information (Inferred from Structurally Similar Compounds)

Hazard ClassificationGHS PictogramDescriptionSource
Skin IrritationGHS07Causes skin irritation.[1][2]
Serious Eye IrritationGHS07Causes serious eye irritation.[1][2]
Respiratory Tract IrritationGHS07May cause respiratory irritation.[1][2][3]

Waste Characterization:

Given the inferred hazard profile, waste containing 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one must be classified as hazardous chemical waste. It is the responsibility of the waste generator to ensure compliance with all local, state, and federal regulations regarding hazardous waste disposal.

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one for disposal, all personnel must be equipped with the appropriate PPE. The causality behind this requirement is to prevent accidental exposure through inhalation, skin contact, or eye contact.

  • Eye and Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[3]

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected for integrity before use.[3]

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[3]

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

G cluster_0 Preparation & Segregation cluster_1 Packaging & Labeling cluster_2 Storage & Disposal A Identify Waste Stream (Solid, Liquid, Contaminated Materials) B Segregate Waste (Do not mix with incompatible chemicals) A->B C Select Appropriate Waste Container (Chemically resistant, sealable) B->C D Label Container Clearly ('Hazardous Waste', Chemical Name, Hazard Pictograms) C->D E Store in Designated Hazardous Waste Area (Secure, ventilated, away from heat) D->E F Arrange for Pickup by Licensed Waste Disposal Vendor E->F G Recommended Disposal Method: Incineration at a Permitted Facility F->G

Caption: Disposal Workflow for 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure the safe and compliant disposal of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

Step 1: Waste Segregation

  • Solid Waste: Collect un-used or expired 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one powder in a designated, chemically resistant, and sealable container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated and disposed of as solid hazardous waste.

Step 2: Container Selection and Labeling

  • Choose a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one," and the appropriate GHS hazard pictograms (irritant).

Step 3: Temporary Storage

  • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.

  • This area should be well-ventilated, away from sources of ignition, and separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Step 4: Final Disposal

  • The recommended method for the final disposal of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one is incineration by a licensed and certified hazardous waste disposal company.[1][5][6][7] This method ensures the complete destruction of the compound, minimizing its potential environmental impact.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Step 5: Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4] Avoid generating dust.[4][6][7]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Wash hands thoroughly after cleanup.[3]

Conclusion

The responsible disposal of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a critical aspect of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide, researchers can mitigate risks and ensure that this compound is managed in a safe and responsible manner. Always consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

  • Alkali Metals Limited. (n.d.).
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one.
  • Benchchem. (n.d.). Proper Disposal of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one: A Comprehensive Guide.
  • Thermo Fisher Scientific. (2010).
  • Echemi. (2019). 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)
  • PubChem. (n.d.). 2-methyl-2H-1,2,3,4-tetrazol-5-amine.
  • Capot Chemical. (2026). MSDS of (2R)-6-Amino-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one.
  • Synquest Labs. (n.d.). 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)
  • Santa Cruz Biotechnology. (n.d.).
  • Apollo Scientific. (n.d.). 5-Amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one.
  • CymitQuimica. (n.d.). CAS 132522-83-9: 5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one.
  • CymitQuimica. (n.d.). 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one.
  • National Center for Biotechnology Information. (n.d.). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one.
  • Sigma-Aldrich. (n.d.). 6-(2-Amino-5-methylthiazol-4-yl)-2-methyl-2H-benzo[b][4]oxazin-3(4H)-one.

Sources

Navigating the Unseen: A Guide to Safely Handling 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and chemical synthesis, the introduction of novel compounds is a daily occurrence. With these new molecular entities comes the critical responsibility of ensuring the safety of the researchers who handle them. This guide provides essential, immediate safety and logistical information for the handling of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, a compound of interest for its potential applications in medicinal chemistry.

Hazard Assessment: Understanding the Risks

The primary anticipated hazards associated with 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, based on its structural analog, are:

  • Skin Irritation (H315): Direct contact with the skin is likely to cause redness, itching, and inflammation.

  • Serious Eye Irritation (H319): Contact with the eyes can result in significant irritation, pain, and potential damage.

  • Respiratory Irritation (H335): Inhalation of the dust or aerosolized particles may irritate the respiratory tract, leading to coughing and discomfort.

Given these potential hazards, a proactive and comprehensive approach to personal protective equipment (PPE) is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Recommended Personal Protective Equipment
Weighing and Aliquoting (Solid) - Disposable Nitrile Gloves (double-gloving recommended) - Laboratory Coat - ANSI Z87.1 Compliant Safety Glasses with Side Shields or Chemical Splash Goggles - N95 or higher-rated respirator (if not handled in a certified chemical fume hood)
Solution Preparation and Transfers - Disposable Nitrile Gloves - Laboratory Coat - Chemical Splash Goggles - Work within a certified chemical fume hood
Reaction Setup and Work-up - Disposable Nitrile Gloves - Laboratory Coat - Chemical Splash Goggles and a Face Shield - Work within a certified chemical fume hood
The Rationale Behind the Recommendations:
  • Gloves: Nitrile gloves offer good resistance to a wide range of chemicals. Double-gloving provides an extra layer of protection against potential tears or permeation.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. However, for any task with a risk of splashing, chemical splash goggles are essential to provide a complete seal around the eyes.

  • Respiratory Protection: Handling the solid compound outside of a fume hood can generate airborne particles. An N95 respirator will filter out these particles, preventing respiratory irritation.

  • Fume Hood: A certified chemical fume hood is the most critical engineering control to minimize inhalation exposure to both solid particulates and any potential vapors from solutions.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing:
  • Designate a Workspace: All handling of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one should be performed in a designated area, preferably within a chemical fume hood.

  • Don PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, perform this task in a fume hood or a balance enclosure to contain any dust. Use anti-static weighing paper or a tared container to prevent dispersal of the powder.

  • Clean-Up: Immediately after weighing, carefully clean any residual powder from the balance and surrounding surfaces using a damp paper towel. Dispose of the towel as hazardous waste.

Solution Preparation and Use:
  • Solvent Addition: Add solvents to the solid compound slowly and carefully within the fume hood to avoid splashing.

  • Dissolution: If necessary, use gentle agitation or a magnetic stirrer to dissolve the compound. Avoid heating unless the reaction protocol specifically requires it, and ensure adequate ventilation.

  • Transfers: Use appropriate tools such as pipettes or syringes for transferring solutions to minimize the risk of spills.

Emergency Procedures: Planning for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Spill:

    • Small Spill (in a fume hood): Absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent pad. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert your supervisor and the institutional safety office. Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weighing paper, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Visualizing the Safety Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Operations cluster_disposal Waste Disposal cluster_emergency Emergency Response start Start: Handling 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one workspace Designate and Prepare Workspace start->workspace spill Spill Occurs start->spill exposure Exposure Occurs start->exposure ppe Don Appropriate PPE weighing Weighing Solid ppe->weighing solution Preparing Solution ppe->solution reaction Running Reaction ppe->reaction workspace->ppe collect_waste Collect Contaminated Materials weighing->collect_waste solution->collect_waste reaction->collect_waste dispose Dispose as Hazardous Waste collect_waste->dispose spill->collect_waste Clean-up exposure->ppe Decontaminate & Seek Medical Attention

Caption: Decision workflow for handling 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one.

By adhering to these guidelines, researchers can confidently and safely work with 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one, fostering a culture of safety and scientific excellence within the laboratory.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.